3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Description
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377573 | |
| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180263-44-9 | |
| Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the compound 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from closely related analogs and outlines detailed experimental protocols for the determination of its key physicochemical parameters. This information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug design.
Core Physical Properties
Quantitative data on the physical properties of this compound and its analogs are summarized in the table below. It is important to note that some of the presented data are for structurally similar compounds and should be used as estimations.
| Property | Value | Compound | Notes |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | This compound | - |
| Molecular Weight | 233.19 g/mol | This compound | - |
| Melting Point | 210-212 °C | DL-3-amino-3-[3 -(trifluoromethyl)phenyl]propanoic acid | meta-isomer |
| 157-159 °C | (R)-3-((tert-Butoxycarbonyl)amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | Boc-protected para-isomer | |
| Boiling Point | Not available | - | Experimental data not found. |
| Solubility | Not available | - | Experimental data not found. General solubility patterns of amino acids suggest solubility in aqueous solutions is pH-dependent. |
| pKa | Not available | - | Experimental data not found. Expected to have at least two pKa values corresponding to the carboxylic acid and amino groups. |
Biological Context: Potential GABA Receptor Modulation
Experimental Protocols
To facilitate further research and characterization of this compound, the following are detailed methodologies for key experiments.
Synthesis and Purification
A general method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted for this specific compound. One common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (4-(trifluoromethyl)benzaldehyde), malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination
The aqueous solubility can be determined at different pH values to understand its behavior in biological systems.
-
Preparation of Solutions: Saturated solutions of the compound are prepared in buffers of varying pH (e.g., pH 2, 7, and 10).
-
Equilibration: The solutions are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa values can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of the amino acid is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is measured after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
GABA-B Receptor Binding Assay
To investigate the potential interaction with the GABA-B receptor, a competitive radioligand binding assay can be performed.
Experimental Workflow for GABA-B Receptor Binding Assay
Caption: A schematic workflow for a competitive radioligand binding assay to determine the affinity of the compound for the GABA-B receptor.
This protocol involves the following key steps:
-
Membrane Preparation: Isolation of cell membranes from a source known to express GABA-B receptors (e.g., transfected cell lines or specific brain regions).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]baclofen) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, likely as a modulator of GABAergic systems. While a complete experimental profile of its physical properties is not yet available, this guide provides the necessary framework for its synthesis, characterization, and initial biological evaluation. The provided protocols offer a starting point for researchers to fill the existing data gaps and to explore the therapeutic potential of this and related molecules.
References
Elucidation of the Molecular Architecture: A Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, a key building block in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders. This document details the physicochemical properties, spectroscopic data interpretation, a representative synthetic protocol, and its potential biological signaling pathway.
Physicochemical and Structural Properties
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, also known as (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, is a non-proteinogenic β-amino acid. Its structure is characterized by a propionic acid backbone with an amino group and a 4-trifluoromethylphenyl substituent at the chiral center.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| CAS Number | 774178-39-1 | [1] |
| Appearance | White to off-white powder | |
| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in 0.5N NaOH) |
Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 (d) | Doublet | 2H | Aromatic (ortho to CF₃) |
| ~7.5 (d) | Doublet | 2H | Aromatic (meta to CF₃) |
| ~4.5 (t) | Triplet | 1H | CH-NH₂ |
| ~2.8 (d) | Doublet | 2H | CH₂-COOH |
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~145 | Aromatic C-CF₃ |
| ~131 (q) | CF₃ (quartet due to C-F coupling) |
| ~129 | Aromatic CH |
| ~126 (q) | Aromatic CH (quartet due to C-F coupling) |
| ~55 | CH-NH₂ |
| ~40 | CH₂-COOH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| 3100-3000 | N-H stretch (Amine) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | C=C stretch (Aromatic) |
| 1300-1100 | C-F stretch (Trifluoromethyl) |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 234.07 | [M+H]⁺ (Protonated molecule) |
| 233.07 | [M]⁺ (Molecular ion) |
| 216.06 | [M-NH₃]⁺ |
| 188.07 | [M-COOH]⁺ |
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not detailed in the available literature, a representative procedure can be adapted from the synthesis of similar 3-amino-3-arylpropionic acids.[2][3][4]
Representative Synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid:
A one-pot synthesis can be employed starting from 4-(trifluoromethyl)benzaldehyde, malonic acid, and a chiral amine or catalyst.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
(R)-α-Methylbenzylamine (as a chiral auxiliary)
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of 4-(trifluoromethyl)benzaldehyde, malonic acid, and (R)-α-methylbenzylamine in ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the intermediate enamine is formed.
-
The enamine is then subjected to catalytic hydrogenation (e.g., using Pd/C) under a hydrogen atmosphere.
-
Following the reduction, the chiral auxiliary is removed by acid hydrolysis (e.g., with HCl).
-
The product is then isolated and purified by recrystallization or chromatography.
Characterization Workflow: The synthesized compound would be characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and its optical purity determined by chiral HPLC.
Visualization of Structure and Pathways
Chemical Structure
Caption: 2D structure of the title compound.
Experimental Workflow for Structure Elucidation
Caption: Experimental workflow for synthesis and characterization.
Postulated Biological Signaling Pathway: GABA-B Receptor Modulation
Given its structural similarity to GABA analogues and its application in neurological disorder research, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is postulated to act as a GABA receptor agonist, likely targeting the GABA-B receptor.[5][6][7][8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of 4-Trifluoromethyl-β-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological relevance of 4-trifluoromethyl-β-phenylalanine, chemically known as 3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid. This non-canonical amino acid is of growing interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cellular uptake of peptides and small molecule drugs.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-trifluoromethyl-β-phenylalanine. This information is crucial for the identification and characterization of the compound in various experimental settings.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | DMSO-d₆ | ~7.75 | d | ~8.0 | 2H, Ar-H |
| ~7.60 | d | ~8.0 | 2H, Ar-H | ||
| ~4.50 | t | ~7.0 | 1H, CH-N | ||
| ~2.80 | d | ~7.0 | 2H, CH₂-COOH | ||
| 2.5-3.5 (broad) | s | - | 2H, NH₂ | ||
| 12.0-13.0 (broad) | s | - | 1H, COOH | ||
| ¹³C | DMSO-d₆ | ~172.0 | - | - | C=O |
| ~145.0 | - | - | Ar-C-CF₃ | ||
| ~128.0 (q) | - | ~32 | Ar-C-CF₃ (quartet due to C-F coupling) | ||
| ~127.5 | - | - | Ar-CH | ||
| ~125.5 (q) | - | ~4 | Ar-CH (quartet due to C-F coupling) | ||
| ~124.0 (q) | - | ~272 | CF₃ (quartet due to C-F coupling) | ||
| ~52.0 | - | - | CH-N | ||
| ~40.0 | - | - | CH₂-COOH | ||
| ¹⁹F | DMSO-d₆ | ~ -61.0 | s | - | CF₃ |
Note: Predicted and experimental values from various sources may differ slightly based on experimental conditions.
Table 2: Mass Spectrometry (MS) Data
| Technique | Mode | m/z | Assignment |
| ESI | Positive | 234.07 | [M+H]⁺ |
| 217.07 | [M-NH₂]⁺ | ||
| 188.05 | [M-COOH]⁺ | ||
| ESI | Negative | 232.06 | [M-H]⁻ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 (broad) | Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1495 | Medium | C=C stretch (aromatic) |
| ~1325 | Strong | C-F stretch (trifluoromethyl group) |
| ~1160, ~1120, ~1070 | Strong | C-F stretch (trifluoromethyl group) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 4-trifluoromethyl-β-phenylalanine are provided below.
Synthesis of 4-Trifluoromethyl-β-Phenylalanine
A common synthetic route to β-amino acids is the Rodionov reaction. This can be adapted for the synthesis of 4-trifluoromethyl-β-phenylalanine.
Workflow for the Synthesis of 4-Trifluoromethyl-β-Phenylalanine
Caption: General workflow for the synthesis of 4-trifluoromethyl-β-phenylalanine via a Rodionov-type reaction.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reaction: The mixture is heated to reflux and stirred for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde.
-
Purification: The aqueous layer is then acidified with a suitable acid (e.g., HCl) to precipitate the product. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Spectroscopic Analysis Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-trifluoromethyl-β-phenylalanine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed. For ¹⁹F NMR, a standard one-pulse experiment is sufficient.
2. Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
3. IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, analyze the solid sample directly using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Potential Biological Signaling Pathways
While specific signaling pathways for 4-trifluoromethyl-β-phenylalanine are not yet extensively characterized, its structural similarity to phenylalanine and other β-amino acids suggests potential interactions with pathways modulated by these molecules. For instance, phenylalanine has been shown to impact insulin signaling. Furthermore, β-amino acids can act as agonists or antagonists of GABA receptors or be incorporated into peptides that target various cellular signaling cascades.
Hypothetical Signaling Pathway Involvement
Caption: A diagram illustrating the potential cellular targets and downstream effects of 4-trifluoromethyl-β-phenylalanine based on its structural characteristics.
This technical guide serves as a foundational resource for researchers working with 4-trifluoromethyl-β-phenylalanine. The provided spectroscopic data and experimental protocols will aid in the synthesis, identification, and further investigation of this promising compound in the context of drug discovery and development. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
An In-depth Technical Guide to (R)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid (CAS: 774178-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, with CAS number 774178-39-1, is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts desirable properties such as increased metabolic stability and enhanced blood-brain barrier permeability. This makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as a precursor for compounds with activity at GABA receptors and neurotransmitter transporters.
Chemical and Physical Properties
(R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid is a white to off-white solid. The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 774178-39-1 |
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Synonyms | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, (R)-3-(p-Trifluoromethylphenyl)-beta-alanine |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, protected from light, under inert gas |
Synthesis
General Experimental Protocol: Enzymatic Kinetic Resolution
This protocol outlines a general procedure for the enzymatic resolution of a racemic 3-aryl-β-amino acid, which can be adapted for the synthesis of the title compound.
Step 1: Synthesis of Racemic N-Acetyl-3-[4-(trifluoromethyl)phenyl]propanoic Acid Methyl Ester
-
Racemic 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid is first protected, for example, by acetylation of the amino group using acetic anhydride.
-
The carboxylic acid is then esterified, for instance, by reacting with methanol in the presence of a catalyst like thionyl chloride or a strong acid.
Step 2: Enzymatic Kinetic Resolution
-
The racemic N-acetyl methyl ester is dissolved in an appropriate buffer solution (e.g., phosphate buffer) containing a small amount of a co-solvent (e.g., acetone or DMSO) to ensure solubility.
-
A suitable lipase or amidase, such as one from Candida antarctica or a specific ω-transaminase, is added to the solution. These enzymes selectively hydrolyze one enantiomer (typically the S-enantiomer of the N-acetylated amino acid ester) to the corresponding carboxylic acid at a much faster rate than the other.
-
The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the pH is maintained at a constant value (e.g., 7.0-8.0) by the controlled addition of a base (e.g., NaOH solution). The progress of the reaction is monitored by techniques such as HPLC.
-
Once approximately 50% conversion is reached, the reaction is stopped.
Step 3: Separation and Deprotection
-
The mixture is acidified, and the unreacted (R)-N-acetyl methyl ester is extracted with an organic solvent (e.g., ethyl acetate). The hydrolyzed (S)-N-acetyl acid remains in the aqueous layer.
-
The extracted (R)-ester is then deprotected. The acetyl group can be removed by acidic or basic hydrolysis, and the methyl ester can be hydrolyzed under basic conditions to yield the final product, (R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid.
-
Purification is typically achieved by recrystallization or chromatography.
The Core Mechanism of 3-Amino-3-Arylpropanoic Acids as α2δ Subunit Ligands in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the predominant mechanism of action for a significant class of 3-amino-3-arylpropanoic acid derivatives: their function as ligands for the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction is central to the therapeutic effects of well-known drugs such as gabapentin and pregabalin, and it represents a key area of research in the development of novel therapeutics for neurological disorders.
Introduction: The α2δ Subunit as a Therapeutic Target
The α2δ protein is an auxiliary subunit of the VGCC complex, which is crucial for neuronal signaling. Comprising a pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits, VGCCs mediate calcium influx in response to membrane depolarization, a key step in neurotransmitter release. The α2δ subunit, a heavily glycosylated extracellular protein, plays a critical role in the trafficking and plasma membrane localization of the VGCC complex. In certain pathological states, such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in sensory neurons, contributing to neuronal hyperexcitability. This makes the α2δ subunit a prime target for therapeutic intervention.
The Core Mechanism of Action: Modulation of Calcium Channel Trafficking and Neurotransmitter Release
The primary mechanism of action of 3-amino-3-arylpropanoic acid-based α2δ ligands is not the direct blockade of the calcium channel pore. Instead, these molecules bind with high affinity to the α2δ-1 and α2δ-2 subunits. This binding event disrupts the normal trafficking of the VGCC complex to the presynaptic terminal. By interfering with the forward trafficking and promoting the internalization of the α2δ subunit, these ligands effectively reduce the number of functional calcium channels at the presynaptic membrane.
This reduction in presynaptic VGCC density leads to a decrease in calcium influx upon the arrival of an action potential. Since neurotransmitter release is a calcium-dependent process, the ultimate downstream effect is a reduction in the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). This attenuation of excitatory neurotransmission is believed to be the basis for the analgesic, anticonvulsant, and anxiolytic properties of these compounds. It is important to note that these agents appear to have a more pronounced effect in "sensitized" or pathological states where neuronal hyperexcitability and excessive neurotransmitter release are prevalent.
An In-depth Technical Guide on the Discovery and Synthesis of Novel Trifluoromethylphenyl Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel trifluoromethylphenyl propanoic acid derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The inclusion of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making these derivatives attractive candidates for drug discovery programs.[1]
This guide details the synthetic methodologies, presents quantitative biological data for a series of related novel compounds, and describes the experimental protocols for their biological evaluation. Furthermore, it visualizes key signaling pathways that are often targeted by such derivatives, providing a deeper understanding of their potential mechanisms of action.
Core Concepts and Synthesis
The trifluoromethylphenyl propanoic acid scaffold is a versatile starting point for the synthesis of a wide range of derivatives. The synthesis of the core structure, such as 3-(3-trifluoromethylphenyl)propanoic acid, can be achieved through methods like the catalytic hydrogenation of m-trifluoromethyl cinnamic acid using Pd-C. This process typically yields the desired product with high purity after recrystallization.
Further derivatization often involves the carboxylic acid moiety, which can be converted to amides, esters, and other functional groups to explore structure-activity relationships (SAR). The following sections provide detailed experimental protocols based on the synthesis of a series of N,N-disubstituted β-amino acid derivatives, which serve as a practical example of the chemical transformations and biological evaluations relevant to this class of compounds.
Data Presentation: Anticancer Activity
The following table summarizes the in-vitro antiproliferative activity of a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line. While not trifluoromethylphenyl derivatives themselves, the data presentation and biological context are highly relevant for researchers working on related structures. The half-maximal inhibitory concentration (IC50) values demonstrate the potential for this class of compounds to exhibit potent anticancer effects.[2]
| Compound ID | Structure | IC50 (µM) vs. A549 Cells[2] |
| 21 | 3-[(4-(1-(hydroxyimino)ethyl)phenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 5.42 |
| 22 | 3-[(4-(1-(hydroxyimino)ethyl)phenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid | 2.47 |
| 25 | 3-[(4-(1-(hydroxyimino)ethyl)phenyl)(4-phenylthiazol-2-yl)amino]propanehydrazide | 8.05 |
| 26 | 3-[(4-(1-(hydroxyimino)ethyl)phenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanehydrazide | 25.4 |
| Cisplatin | (Reference) | 11.71 |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the propanoic acid derivatives, adapted from relevant literature to serve as a guide for researchers.[2]
General Synthetic Procedure for 3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic Acid Derivatives
-
Synthesis of 3-((4-acetylphenyl)amino)propanoic acid (2): A mixture of 4-aminoacetophenone (0.1 mol), acrylic acid (0.1 mol), and water (50 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 3-[1-(4-acetylphenyl)thioureido]propanoic acid (4): 3-((4-acetylphenyl)amino)propanoic acid (0.01 mol) is dissolved in acetone (20 mL), and benzoyl isothiocyanate (0.01 mol) is added. The mixture is stirred at room temperature for 1 hour. The resulting precipitate is filtered and then heated at reflux in a 5% aqueous NaOH solution (50 mL) for 4 hours. After cooling, the solution is acidified with concentrated HCl. The precipitate is filtered, washed with water, and dried.
-
Synthesis of 3-[(4-acetylphenyl)(4-arylthiazol-2-yl)amino]propanoic acid (5-12): 3-[1-(4-acetylphenyl)thioureido]propanoic acid (2.6 mmol) is dissolved in boiling acetone (5 mL). The appropriate 4'-substituted-2-bromoacetophenone (3.2 mmol) is added, and the mixture is heated at reflux for 1-3 hours. After cooling, the precipitated hydrobromide salt is filtered, washed with acetone, and then treated with water (30 mL) and CH3COONa (1.2 g) at reflux for 5 minutes. The mixture is cooled, and the resulting crystalline product is filtered, dried, and recrystallized.
-
Synthesis of Oxime Derivatives (e.g., 21, 22): The corresponding ketone (5-12) (1 mmol) is dissolved in ethanol (10 mL), and hydroxylamine hydrochloride (2.5 mmol) and sodium acetate (2.5 mmol) are added. The mixture is heated at reflux for 4-6 hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized.
In-Vitro Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: A549 human lung adenocarcinoma cells are seeded in 96-well plates at a density of 5 × 10³ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Trifluoromethylphenyl propanoic acid derivatives and related compounds often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate some of these critical pathways.
References
In Silico Exploration of 3-Amino-3-Phenylpropanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed in the study of 3-amino-3-phenylpropanoic acid (β-phenylalanine) derivatives, a class of compounds with significant therapeutic potential. We delve into the core computational techniques, including molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and ADMET prediction, offering detailed experimental protocols for their application. This guide summarizes key quantitative data from various studies, presenting it in a clear, tabular format to facilitate comparison and analysis. Furthermore, we visualize critical signaling pathways and experimental workflows using the DOT language to provide a clear graphical representation of the underlying biological and computational processes. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling a deeper understanding and application of computational approaches in the rational design of novel β-phenylalanine-based therapeutics.
Introduction
3-Amino-3-phenylpropanoic acid, also known as β-phenylalanine, and its derivatives represent a versatile scaffold in medicinal chemistry. These compounds have garnered considerable interest due to their diverse biological activities, including roles as enzyme inhibitors and receptor antagonists. In silico studies have become an indispensable tool in the exploration of these derivatives, offering a rapid and cost-effective means to predict their biological activity, understand their mechanism of action, and optimize their pharmacokinetic properties. This guide focuses on the application of computational methods to two primary targets for β-phenylalanine derivatives: Dipeptidyl Peptidase IV (DPP-IV) and Very Late Antigen-4 (VLA-4).
Core In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This technique is crucial for understanding the molecular basis of ligand recognition and for virtual screening of compound libraries.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., DPP-IV, VLA-4) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format using software like AutoDock Tools.[1][2][3]
-
-
Preparation of the Ligand (3-Amino-3-phenylpropanoic acid derivative):
-
Draw the 2D structure of the ligand using a chemical drawing tool and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. This can be based on the location of the co-crystallized ligand or predicted binding pockets.
-
Generate a grid box that encompasses the defined binding site. The grid parameters (center coordinates and dimensions) are crucial for the docking simulation.[4]
-
-
Docking Simulation:
-
The command typically includes the paths to the prepared receptor and ligand files, the grid parameters, and the output file name.
-
Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding affinities (usually in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR methods establish a mathematical relationship between the biological activity of a series of compounds and their 3D molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.[5][6][7][8]
-
Data Set Preparation:
-
Compile a dataset of 3-amino-3-phenylpropanoic acid derivatives with their corresponding biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model generation) and a test set (for model validation).
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset and perform energy minimization.
-
Align the molecules based on a common scaffold or a pharmacophore model. This is a critical step for the success of the 3D-QSAR model.[8]
-
-
Generation of Molecular Fields (CoMFA):
-
Generation of Similarity Indices (CoMSIA):
-
In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using Gaussian-type functions.[6]
-
-
Statistical Analysis (PLS):
-
Use Partial Least Squares (PLS) regression to correlate the calculated molecular fields (as independent variables) with the biological activity (as the dependent variable).[8]
-
The quality of the model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of prediction.
-
-
Model Validation and Interpretation:
-
Validate the predictive power of the model using the test set of compounds.
-
Visualize the results as 3D contour maps, which highlight the regions around the molecules where modifications are likely to increase or decrease biological activity.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to assess the pharmacokinetic and toxicological properties of drug candidates early in the discovery process.
ADMET prediction relies on various computational models, including:
-
Quantitative Structure-Property Relationship (QSPR) models: Similar to QSAR, these models correlate molecular descriptors with ADMET properties.
-
Physicochemical property calculations: Parameters like logP (lipophilicity), pKa (ionization), and solubility are calculated to predict absorption and distribution.
-
Rule-based systems: Systems like Lipinski's Rule of Five are used to quickly filter compounds with poor drug-like properties.
-
Metabolism prediction: Software can predict the sites of metabolism by cytochrome P450 enzymes.
-
Toxicity prediction: Models can predict various toxicological endpoints, such as mutagenicity and cardiotoxicity.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data for 3-amino-3-phenylpropanoic acid derivatives from various in silico and in vitro studies.
Table 1: DPP-IV Inhibitory Activity of β-Phenylalanine Derivatives
| Compound ID | Modification | IC50 (µM) | Predicted pIC50 (SVR Model) | Reference |
| 1 | Pyrrolidine amide derivative | 0.004 | 8.398 | [9][10] |
| 2 | Pyrrolidine amide derivative | 0.005 | 8.301 | [9][10] |
| 3 | Pyrrolidine amide derivative | 0.006 | 8.222 | [9][10] |
| 4 | Pyrrolidine amide derivative | 0.008 | 8.097 | [9][10] |
| 5 | Quinoxaline derivative | 28.7 | - | [11] |
| 6 | Quinoxaline derivative | 35.4 | - | [11] |
Table 2: VLA-4 Antagonistic Activity of β-Phenylalanine Derivatives
| Compound ID | Modification | Assay Type | IC50 (µM) | Reference |
| TR-14035 | Phenylalanine derivative | VCAM-1/VLA-4 interaction | - | [12] |
| 1 | N-(N-benzylpyroglutamyl)-4-substituted-L-phenylalanine | ELISA | low-nM | [13] |
| 2 | N-(N-benzylpyroglutamyl)-4-substituted-L-phenylalanine | Cell-based | low-µM | [13] |
| 16 | 3R,4R,2'R-4-benzyl-1-[(3′-phenyl-2′-dibenzylamino)prop-1′-yl]-4-benzyloxycarbonyl-3-methyl-2-oxoazetidine | Ca2+ fluorometry | 0.02 | [14] |
| 14 | 3S,4S,2'R-4-benzyl-1-[(3′-phenyl-2′-dibenzylamino)prop-1′-yl]-4-benzyloxycarbonyl-3-methyl-2-oxoazetidine | Ca2+ fluorometry | 0.3 | [14] |
Signaling Pathways and Experimental Workflows
DPP-IV Signaling Pathway in Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[15][16][17][18]
VLA-4 Mediated Signaling Pathway
Very Late Antigen-4 (VLA-4), an integrin, is involved in cell adhesion and migration, playing a crucial role in inflammatory responses. It is expressed on the surface of leukocytes and mediates their adhesion to the vascular endothelium by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1).[19][20][21][22] Antagonists of VLA-4 can block this interaction, thereby preventing leukocyte extravasation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 3d qsar | PPTX [slideshare.net]
- 6. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-QSAR - Drug Design Org [drugdesign.org]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insights into phenylalanine derivatives recognition of VLA-4 integrin: from a pharmacophoric study to 3D-QSAR and molecular docking analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-benzylpyroglutamyl-L-phenylalanine derivatives as VCAM/VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. VLA-4 - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 4-Trifluoromethyl-β-Alanine (4-TFMP-β-Ala): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential therapeutic targets of 4-trifluoromethyl-β-alanine (4-TFMP-β-Ala), a fluorinated analog of the endogenous neuromodulator β-alanine. While direct pharmacological data for 4-TFMP-β-Ala is not extensively available in peer-reviewed literature, this document synthesizes information on the known biological roles of β-alanine and the impact of trifluoromethylation on molecular interactions to propose and detail its most probable therapeutic targets. The primary candidate targets include neurotransmitter transporters critical for synaptic regulation, such as GABA and taurine transporters, and inhibitory amino acid receptors. This guide provides a comprehensive overview of these potential targets, hypothetical quantitative data for guiding initial screening assays, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction: The Rationale for 4-TFMP-β-Ala
β-alanine is a naturally occurring β-amino acid that plays a significant role in the central nervous system (CNS). It is a known substrate for several neurotransmitter transporters and an agonist at certain inhibitory receptors.[1] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier permeability, and modulate the potency and selectivity of a ligand for its biological target. It is therefore hypothesized that 4-TFMP-β-Ala will interact with the established targets of β-alanine but with altered pharmacological properties, potentially shifting from a substrate to an inhibitor or a more potent agonist/antagonist.
Potential Therapeutic Targets
Based on the known pharmacology of β-alanine, the following are proposed as the primary therapeutic targets for 4-TFMP-β-Ala:
-
GABA Transporters (GATs): β-alanine is a known substrate for GABA transporters, particularly the betaine/GABA transporter 1 (BGT1), also classified as GAT-2 or GAT-3 depending on the species.[2] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of inhibitory neurotransmission.[3][4][5] Halogenated analogues of β-alanine, such as β-difluoromethyl-β-alanine, have been shown to be potent inhibitors of GABA-T, an enzyme involved in GABA metabolism.[6] This suggests that 4-TFMP-β-Ala could act as an inhibitor of GABA transporters, leading to increased synaptic GABA levels.
-
Taurine Transporter (TauT): The taurine transporter is responsible for the uptake of taurine, an amino acid with neuromodulatory and neuroprotective functions. β-alanine is a well-characterized substrate and competitive inhibitor of TauT.[7][8][9][10] Structural studies have elucidated the binding pocket of TauT and its interaction with β-alanine.[7][9] The trifluoromethyl group of 4-TFMP-β-Ala could enhance its binding affinity and inhibitory potency at TauT.
-
Glycine Receptors (GlyRs): β-alanine acts as an agonist at strychnine-sensitive glycine receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1] The potency of β-alanine is generally lower than that of glycine. The electron-withdrawing nature of the trifluoromethyl group in 4-TFMP-β-Ala could modulate its interaction with the glycine receptor binding site, potentially altering its agonist or antagonist properties.
-
Vesicular GABA Transporter (VGAT): VGAT is responsible for packaging GABA and glycine into synaptic vesicles for subsequent release. β-alanine has been identified as a substrate for VGAT.[9] Inhibition of VGAT would lead to a depletion of vesicular GABA and reduced inhibitory neurotransmission. It is plausible that 4-TFMP-β-Ala could interact with VGAT, although its specific effects (substrate or inhibitor) would require experimental determination.
Quantitative Data for Target Prioritization (Hypothetical)
The following table presents hypothetical quantitative data for 4-TFMP-β-Ala at its potential targets. These values are extrapolated based on the known potencies of β-alanine and the expected impact of trifluoromethylation and should be used as a guide for initial in vitro screening.
| Target | Assay Type | Parameter | Hypothetical Value for 4-TFMP-β-Ala | Reference Compound (β-alanine) |
| GABA Transporter 1 (GAT1) | [³H]GABA Uptake Inhibition | IC₅₀ | 5 µM | > 100 µM |
| Betaine/GABA Transporter 1 (BGT1) | [³H]GABA Uptake Inhibition | IC₅₀ | 1 µM | 50 µM |
| Taurine Transporter (TauT) | [³H]Taurine Uptake Inhibition | IC₅₀ | 500 nM | 20 µM |
| Glycine Receptor (α1) | Electrophysiology (EC₅₀/IC₅₀) | EC₅₀ | 50 µM | 100 µM |
| Vesicular GABA Transporter (VGAT) | [³H]GABA Vesicular Uptake | IC₅₀ | 10 µM | > 1 mM |
Experimental Protocols
Radioligand Uptake Assays for GATs and TauT
Objective: To determine the inhibitory potency (IC₅₀) of 4-TFMP-β-Ala on GABA and taurine transporters.
Methodology:
-
Cell Culture: Stably transfect HEK293 or CHO cells with the cDNA for the human transporter of interest (hGAT1, hBGT1, or hTauT). Culture the cells to confluence in appropriate media.
-
Assay Preparation: Plate the cells in 24- or 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition Assay: Pre-incubate the cells for 10-15 minutes with varying concentrations of 4-TFMP-β-Ala or a reference inhibitor (e.g., nipecotic acid for GATs, β-alanine for TauT).
-
Substrate Addition: Initiate the uptake by adding a mixture of [³H]GABA or [³H]Taurine and unlabeled substrate to achieve a final concentration near the known Km value for the respective transporter.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C to ensure initial velocity conditions.
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 4-TFMP-β-Ala that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis using a sigmoidal dose-response curve.
Electrophysiological Recordings for Glycine Receptors
Objective: To characterize the functional activity (agonist or antagonist) and potency of 4-TFMP-β-Ala at glycine receptors.
Methodology:
-
Oocyte Expression: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired human glycine receptor subunits (e.g., α1). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber continuously perfused with a physiological saline solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Compound Application: Apply glycine (the natural agonist) at its EC₅₀ concentration to elicit a control current response. After washout, apply varying concentrations of 4-TFMP-β-Ala to determine if it acts as an agonist. To test for antagonist activity, co-apply varying concentrations of 4-TFMP-β-Ala with the EC₅₀ concentration of glycine.
-
Data Acquisition and Analysis: Record the current responses using appropriate hardware and software. For agonist activity, plot the normalized current response against the concentration of 4-TFMP-β-Ala and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy. For antagonist activity, determine the IC₅₀ value.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of 4-TFMP-β-Ala at the GABAergic synapse.
References
- 1. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gamma-aminobutyric acid (GABA) transporters by extracellular GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of GABA-T by halogenated analogues of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The taurine transporter: mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of human taurine transporter uptake and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for substrate recognition and transport of mammalian taurine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluorinated Amino Acid Analogs for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, peptide science, and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to the structure, stability, and function of peptides and proteins. This technical guide provides an in-depth review of fluorinated amino acid analogs, focusing on their synthesis, properties, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their work.
Physicochemical Properties of Fluorinated Amino Acids
The introduction of fluorine can significantly alter the properties of amino acid side chains. These modifications can be harnessed to fine-tune the characteristics of peptides and proteins.
Impact on Acidity (pKa)
Fluorination has a strong electron-withdrawing effect, which can significantly lower the pKa of nearby acidic and basic groups. This is particularly evident in the α-amino and carboxyl groups, as well as in the side chains of acidic and basic amino acids. The extent of the pKa shift is dependent on the degree and position of fluorination.
| Amino Acid Analog | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Reference |
| Phenylalanine | 1.83 | 9.13 | - | |
| 4-Fluoro-Phenylalanine | ~1.8 | ~9.0 | - | Estimated |
| Tyrosine | 2.20 | 9.11 | 10.07 | |
| 3-Fluoro-Tyrosine | - | - | ~8.7 | [1] |
| 3,5-Difluoro-Tyrosine | - | - | ~7.3 | [1] |
| Acetic Acid | 4.76 | - | - | General |
| Fluoroacetic Acid | 2.59 | - | - | |
| Difluoroacetic Acid | 1.24 | - | - | |
| Trifluoroacetic Acid | 0.23 | - | - |
Effects on Hydrophobicity
The impact of fluorination on hydrophobicity is complex and not always intuitive. While highly fluorinated segments can be hydrophobic and lipophobic (the "fluorous effect"), leading to self-association, the introduction of a few fluorine atoms can have varied effects depending on the context. Several hydrophobicity scales have been developed to quantify this property.
| Amino Acid | Hydrophobicity Index (Kyte-Doolittle) |
| Leucine | 3.8 |
| Isoleucine | 4.5 |
| Phenylalanine | 2.8 |
| Tryptophan | -0.9 |
| Valine | 4.2 |
| Methionine | 1.9 |
Note: A universally accepted hydrophobicity scale for a wide range of fluorinated amino acids is still an area of active research. The values are highly context-dependent.
Conformational Effects
Fluorination can impose significant conformational constraints on amino acid side chains and the peptide backbone. This is particularly well-studied in fluorinated proline analogs, where the stereochemistry of fluorine substitution can bias the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond.
| Fluorinated Proline Analog | Preferred Ring Pucker | Effect on Preceding Peptide Bond |
| (2S, 4R)-4-Fluoroproline (Flp) | Cγ-exo | Favors trans conformation |
| (2S, 4S)-4-Fluoroproline (flp) | Cγ-endo | Favors cis conformation |
These conformational preferences can be exploited to stabilize specific secondary structures, such as β-turns and polyproline helices.[2][3][4][5]
Impact on Protein Stability
The incorporation of highly fluorinated amino acids into the hydrophobic core of proteins can significantly enhance their thermodynamic stability. This "super-stability" is attributed to the increased hydrophobicity of the fluorinated side chains and the favorable packing interactions within the protein core.
| Protein | Mutation | ΔΔG of Unfolding (kcal/mol) | Reference |
| α4H (de novo 4-helix bundle) | Leucine core | 0 | [1] |
| α4F3a (α4H with 3 hexafluoroleucines) | Leucine -> Hexafluoroleucine | -9.6 | [1] |
| Protein G B1 domain | Leu -> Hexafluoroleucine | -0.43 ± 0.14 | [6] |
| Protein G B1 domain | Phe -> Pentafluorophenylalanine | -0.45 ± 0.20 | [6] |
Synthesis of Fluorinated Amino Acids
A variety of synthetic methods have been developed to access a wide range of fluorinated amino acid analogs. The choice of method depends on the desired fluorination pattern and the specific amino acid.
Synthesis of (S)-Hexafluoroleucine
This protocol describes a chemoenzymatic approach for the gram-scale synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl).[7][8][9][10]
Experimental Protocol:
-
Preparation of the Precursor: Start with N-Cbz-L-serine.
-
Organozincate Formation: Convert the serine derivative to an organozincate reagent.
-
Addition to Hexafluoroacetone: React the organozincate with hexafluoroacetone to introduce the bis(trifluoromethyl)carbinol moiety.
-
Radical Deoxygenation: Perform a Barton-McCombie deoxygenation of the tertiary alcohol to yield the hexafluoroisobutyl side chain.
-
Deprotection: Remove the Cbz protecting group to obtain the free amino acid.
-
Purification: Purify the final product by recrystallization or chromatography.
Synthesis of 4-Fluorophenylalanine
This protocol outlines a general method for the synthesis of 4-fluorophenylalanine.[11][12][13][14]
Experimental Protocol:
-
Starting Material: Begin with 4-fluorobenzylamine.
-
Photooxidative Cyanation: Perform a singlet oxygen-driven photooxidative cyanation using a photosensitizer (e.g., tetraphenylporphyrin) to form the corresponding α-amino nitrile.
-
Hydrolysis: Hydrolyze the α-amino nitrile using strong acidic conditions (e.g., 30% HCl in acetic acid) to yield the racemic 4-fluorophenylalanine hydrochloride.
-
Resolution (Optional): If enantiomerically pure amino acid is required, perform a resolution step, for example, by enzymatic methods or by diastereomeric salt formation.
-
Purification: Purify the final product by recrystallization.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Fluorinated amino acids can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.
General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporating a Fluorinated Amino Acid
This protocol provides a step-by-step guide for a manual Fmoc-SPPS coupling cycle.[11][15][16][17][18][19]
Experimental Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide or Wang resin) pre-loaded with the C-terminal amino acid. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Drain the piperidine solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA); 6-10 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture for 1-2 hours, or until the coupling is complete (can be monitored by a ninhydrin test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Chemical Biology
Fluorinated amino acids are valuable tools for modulating the biological activity of peptides and for studying protein structure and function.
Modulation of Receptor Binding and Signaling: Somatostatin Analogs
Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5). Analogs of somatostatin are used clinically to treat neuroendocrine tumors and acromegaly. The incorporation of fluorinated amino acids, such as 3-(3',5'-difluorophenyl)alanine (Dfp), in place of native phenylalanine residues can alter the receptor binding affinity and selectivity of these analogs.[20] For example, substitution at specific positions can enhance selectivity for the SSTR2 subtype, which is often overexpressed in neuroendocrine tumors.[20]
The binding of a somatostatin analog to its receptor initiates a downstream signaling cascade that can lead to anti-proliferative and pro-apoptotic effects. The introduction of a fluorinated amino acid can modulate the efficacy of this signaling.
Caption: Simplified Somatostatin Receptor Signaling Pathway.[21][22][23][24][25][26][27][28][29]
Probing Protein Structure and Interactions with ¹⁹F NMR
The fluorine-19 nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio. Since fluorine is absent in most biological systems, ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free of background signals. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful tool for studying protein folding, dynamics, and ligand binding.
Caption: Experimental workflow for protein-ligand binding analysis using ¹⁹F NMR.[30][31][32][33][34]
A Framework for Selecting Fluorinated Amino Acids
The diverse effects of fluorination offer a rich toolbox for protein engineering and drug design. The choice of which fluorinated amino acid to use depends on the desired outcome.
Caption: Decision framework for selecting fluorinated amino acids.[35][36]
Conclusion
Fluorinated amino acids represent a versatile and powerful class of unnatural amino acids that offer a wide range of possibilities for modifying the properties of peptides and proteins. From enhancing thermal stability and modulating biological activity to serving as sensitive probes for structural studies, the applications of these building blocks are continually expanding. A thorough understanding of their synthesis, physicochemical properties, and the effects of their incorporation is crucial for harnessing their full potential in academic research and the development of novel therapeutics. This guide provides a foundational overview to aid researchers in the strategic application of fluorinated amino acid analogs.
References
- 1. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemoenzymatic synthesis of (S)-hexafluoroleucine and (S)-tetrafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A short and efficient synthesis of L-5,5,5,5',5',5'-hexafluoroleucine from N-Cbz-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 15. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. mcgill.ca [mcgill.ca]
- 27. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of antineoplastic action of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 35. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Optimizing Non-natural Protein Function with Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The protocol is based on established methods of asymmetric synthesis, offering a reliable pathway to obtain the enantiomerically pure target compound.
Introduction
(R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structural features, particularly the presence of a trifluoromethyl group and a chiral amine center, make it a crucial component in the development of various therapeutic agents. This compound is often incorporated into peptidomimetics and other small molecules to enhance metabolic stability, binding affinity, and overall pharmacological profiles. The synthesis of enantiomerically pure β-amino acids remains a significant challenge in organic chemistry, and robust protocols are essential for advancing drug discovery programs.
Overview of the Synthetic Strategy
The synthesis of (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid can be achieved through several asymmetric methodologies. A common and effective approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by hydrolysis to yield the desired β-amino acid. This method utilizes a chiral auxiliary to control the stereochemistry at the β-position.
Alternatively, rhodium-catalyzed asymmetric hydrogenation of a corresponding β-aminoacrylate precursor offers a direct and efficient route to the enantiomerically enriched product. The choice of chiral ligand is critical for achieving high enantioselectivity in this transformation.
This protocol will focus on a method involving a chiral Ni(II) complex of a Schiff base derived from glycine, which allows for highly diastereoselective alkylation.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | N/A |
| Molecular Weight | 233.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Enantiomeric Excess (e.e.) | >98% | [1] |
| Diastereomeric Excess (d.e.) | >99% (for Ni(II) complex intermediate) | [1] |
| Yield | Good to excellent | [1] |
Experimental Protocol
This protocol is adapted from the general methodology for the asymmetric synthesis of α-amino acids using a chiral Ni(II) complex, which can be extended to the synthesis of β-amino acids.
Materials:
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (chiral auxiliary)
-
Nickel(II) nitrate hexahydrate
-
Glycine
-
Potassium hydroxide
-
4-(Trifluoromethyl)benzyl bromide
-
Sodium hydride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Preparation of the Chiral Ni(II) Complex of Glycine
-
In a round-bottom flask, dissolve the chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, and an equimolar amount of glycine in methanol.
-
Add an aqueous solution of nickel(II) nitrate hexahydrate (1 equivalent) to the mixture.
-
Slowly add a solution of potassium hydroxide (2 equivalents) in methanol. The solution should turn deep red.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness to obtain the chiral Ni(II) complex of the glycine Schiff base as a red solid.
Step 2: Asymmetric Alkylation
-
Under an inert atmosphere, suspend the chiral Ni(II) complex (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add sodium hydride (1.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(trifluoromethyl)benzyl bromide (1.5 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the alkylated Ni(II) complex.
Step 3: Hydrolysis and Isolation of the Product
-
Dissolve the purified alkylated Ni(II) complex in a mixture of methanol and 3 M hydrochloric acid.
-
Heat the mixture at 60 °C for 2-4 hours, or until the red color disappears.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the methanol.
-
Wash the aqueous solution with diethyl ether to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to isoelectric point (around pH 6-7) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide) to precipitate the crude amino acid.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield (R)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid. Further purification can be achieved by recrystallization if necessary.
Visualization of the Synthesis Workflow
References
Application Notes and Protocols for Incorporating Trifluoromethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of trifluoromethylated (CF3) amino acids into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology. The unique properties of the trifluoromethyl group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the therapeutic potential of peptides and provide a sensitive probe for studying protein structure and function.[1][2] When incorporated into peptides, the CF3 group can increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets.[1][2] This document provides detailed experimental procedures for the synthesis of peptides containing trifluoromethylated amino acids via Solid-Phase Peptide Synthesis (SPPS) and for their site-specific incorporation into proteins in vivo.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Trifluoromethylated Amino Acids
The incorporation of trifluoromethylated amino acids into a growing peptide chain using SPPS can be challenging due to the electron-withdrawing nature of the CF3 group, which reduces the nucleophilicity of the amino group.[3] This can lead to incomplete coupling reactions and lower yields of the desired peptide.[3] To overcome these challenges, specific strategies such as the use of potent coupling reagents and optimized protocols are necessary.
Experimental Protocols
This protocol outlines the manual synthesis of a peptide incorporating a trifluoromethylated amino acid using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Place 100-200 mg of Rink Amide resin in a fritted syringe or a dedicated peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[4]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the resin for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).[5]
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling reagent such as HATU (3.8 equivalents) in DMF.[5]
-
Add diisopropylethylamine (DIPEA) (8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.[6]
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling").[3]
-
Wash the resin thoroughly with DMF (3 times).
4. Incorporation of the Trifluoromethylated Amino Acid:
-
Due to the reduced reactivity of trifluoromethylated amino acids, a more potent coupling reagent and potentially longer coupling times are recommended.
-
In a separate vial, dissolve the Fmoc-protected trifluoromethylated amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and allow for pre-activation for 1-5 minutes.[3]
-
Add the activated trifluoromethylated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[3]
-
Perform a Kaiser test to monitor the reaction.
-
If the Kaiser test is positive, perform a second coupling with a fresh solution of activated trifluoromethylated amino acid for another 45-60 minutes.[3]
-
Wash the resin thoroughly with DMF.
5. Capping (Optional but Recommended):
-
If the Kaiser test remains positive after double coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.[3] This will acetylate any free amino groups.
-
Wash the resin thoroughly with DMF.
6. Iterative Cycles:
-
Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.[5]
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[5]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[6]
-
Dry the crude peptide under vacuum.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent, such as 0.1% TFA in water. A small amount of acetonitrile can be added to aid solubility.[3][7]
2. HPLC System and Column:
-
Use a preparative or semi-preparative HPLC system.
-
A C18 reversed-phase column is a common choice for peptide purification.[3]
3. Mobile Phases:
4. Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30-60 minutes. For better separation of closely eluting impurities, a shallower gradient (e.g., 0.5% change in Mobile Phase B per minute) can be employed.[3]
-
Monitor the elution at 210-220 nm.[7]
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
6. Lyophilization:
-
Freeze-dry the pooled pure fractions to obtain the final peptide as a white powder.[7]
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Crude Purity (%) (Peptide 1) | Crude Purity (%) (Peptide 2) | Aza-Peptide Synthesis (Acylation Yield %) |
| PyBOP | 70.27 | 88.54 | ~65 |
| HATU | 79.91 | 91.23 | ~100 |
| HCTU | 80.52 | 92.11 | ~55 |
Data adapted from literature reports on difficult peptide couplings, indicating the superior performance of HATU for challenging acylations, which is relevant for trifluoromethylated amino acids.[3]
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis of a trifluoromethylated peptide.
Part 2: In Vivo Site-Specific Incorporation of Trifluoromethylated Amino Acids
The site-specific incorporation of non-canonical amino acids (ncAAs), including trifluoromethylated ones, into proteins in vivo is a powerful technique for protein engineering and functional studies.[9] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's translational machinery.[9] The ncAA is incorporated in response to a nonsense codon, most commonly the amber stop codon (UAG), which is introduced at the desired site in the gene of the protein of interest.[10]
Experimental Protocols
This protocol describes the expression of a protein containing tfm-Phe at a specific site in E. coli.
1. Plasmid Preparation:
-
Generate a mutant of the gene of interest where the codon for the desired amino acid is replaced with an amber stop codon (TAG) using site-directed mutagenesis.
-
Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
An expression vector containing the gene of interest with the TAG codon.
-
A plasmid encoding the orthogonal tRNA and aminoacyl-tRNA synthetase pair specific for the trifluoromethylated amino acid (e.g., pSUPAR or pEVOL-p-AzF for other ncAAs, with a synthetase evolved for tfm-Phe).
-
2. Cell Culture and Protein Expression:
-
Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for selection.
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
The following day, inoculate the starter culture into a larger volume of LB medium containing antibiotics and the trifluoromethylated amino acid (e.g., 0.5 g/L of tfm-Phe).
-
Grow the culture at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression with IPTG (e.g., 1 mM) and, if required by the plasmid system, an inducer for the synthetase gene (e.g., 0.02% L-arabinose).
-
Continue to grow the culture overnight at a lower temperature (e.g., 30°C) to enhance protein folding and solubility.
-
Harvest the cells by centrifugation.
3. Protein Purification and Characterization:
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Confirm the incorporation of the trifluoromethylated amino acid by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated ncAA.
-
The purity of the protein can be assessed by SDS-PAGE.
Mandatory Visualization
Caption: Workflow for in vivo site-specific incorporation of a trifluoromethylated amino acid.
Part 3: Characterization by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying the structure, dynamics, and interactions of proteins containing trifluoromethylated amino acids.[10] The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the absence of endogenous fluorine in most biological systems provides a background-free signal. The chemical shift of the ¹⁹F label is highly sensitive to its local environment, making it an excellent probe for conformational changes.[10][11]
Experimental Protocols
1. Sample Preparation:
-
Dialyze the purified protein containing the trifluoromethylated amino acid into an appropriate NMR buffer (e.g., phosphate or Tris buffer at a suitable pH, with D₂O for the lock).
-
Concentrate the protein to a suitable concentration for NMR analysis (typically in the µM to mM range).
-
Add an internal or external chemical shift reference if desired (e.g., trifluoroacetic acid).[12]
2. NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is generally sufficient.[12]
-
Use a wide spectral width initially (e.g., 100-200 ppm) to locate the ¹⁹F signal.[12]
-
A typical recycle delay of 1.5-2.0 seconds is adequate.[12]
3. Data Analysis:
-
The chemical shift of the ¹⁹F signal will provide information about the local environment of the trifluoromethylated residue.
-
Changes in the chemical shift upon ligand binding, protein-protein interaction, or changes in experimental conditions (e.g., temperature, pH) can be monitored to study protein dynamics and function.
Data Presentation
Table 2: Representative ¹⁹F NMR Chemical Shifts of 4-trifluoromethyl-L-phenylalanine (tfmF) in a Protein
| Protein State | ¹⁹F Chemical Shift (ppm) | Interpretation |
| Folded Protein | -62.0 to -64.0 | The specific chemical shift is sensitive to the local environment within the folded protein structure.[11] |
| Unfolded Protein | ~ -63.5 | In an unfolded state, the tfmF residues are in a more uniform, solvent-exposed environment, leading to a narrower range of chemical shifts.[11] |
| Ligand-Bound Protein | Shifted from folded state | A change in chemical shift upon ligand binding indicates a conformational change in the vicinity of the tfmF probe. |
Note: The exact chemical shifts will vary depending on the specific protein and the location of the tfmF residue.
Mandatory Visualization
Caption: Probing protein conformational changes using ¹⁹F NMR of a trifluoromethylated amino acid.
References
- 1. bachem.com [bachem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. biomatik.com [biomatik.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)- and (S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid as Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid are valuable chiral building blocks in medicinal chemistry, particularly for the synthesis of bioactive molecules such as dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The presence of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, including improved metabolic stability, bioavailability, and binding affinity. These application notes provide an overview of the enantioselective synthesis of these building blocks and their application in the synthesis of a potent DPP-4 inhibitor.
Properties and Applications
The enantiomers of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid serve as crucial components in the asymmetric synthesis of complex molecules. The trifluoromethylphenyl moiety imparts desirable properties such as increased lipophilicity and resistance to enzymatic degradation.[1] These characteristics make them attractive for incorporation into peptide mimetics and other small molecule therapeutics. A primary application of the (R)-enantiomer is in the synthesis of DPP-4 inhibitors, a class of oral anti-diabetic agents.
Enantioselective Synthesis of (R)- and (S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
The preparation of enantiomerically pure (R)- and (S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid can be achieved through various asymmetric synthesis strategies, including enzymatic kinetic resolution.
Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
A highly efficient method for obtaining both enantiomers is the kinetic resolution of the corresponding racemic ester using a lipase. Lipases are known to selectively catalyze the hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution
| Enzyme Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) of (S)-acid | Enantiomeric Excess (ee%) of (R)-ester |
| Candida antarctica Lipase B (CALB) | Toluene | 30 | >99% | >98% |
| Pseudomonas cepacia Lipase (PSL) | Diisopropyl ether | 45 | >99% | >99% |
| Candida rugosa Lipase (CRL) | Heptane | 40 | >95% | >95% |
Note: Data is representative and based on typical results for similar substrates. Actual yields and ee% may vary depending on specific reaction conditions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate.
Materials:
-
Racemic ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B)
-
Organic Solvent (e.g., Toluene, MTBE)
-
Phosphate Buffer (pH 7.0)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (1 M)
Procedure:
-
To a solution of racemic ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate (1.0 eq) in the chosen organic solvent, add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).
-
Add an equal volume of phosphate buffer (pH 7.0).
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with the organic solvent.
-
Separate the aqueous and organic layers.
-
Isolation of (R)-ester: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate.
-
Isolation of (S)-acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid.
-
The (R)-ester can be hydrolyzed to the corresponding (R)-acid by standard procedures (e.g., acid or base hydrolysis).
Logical Workflow for Enantioselective Synthesis
Caption: Workflow for the enzymatic kinetic resolution of the racemic ester.
Application in the Synthesis of a DPP-4 Inhibitor
(R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid is a key chiral building block for the synthesis of potent DPP-4 inhibitors. The following is a representative synthesis of a DPP-4 inhibitor structurally related to Sitagliptin.
Table 2: Representative Yields in DPP-4 Inhibitor Synthesis
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | Amide Coupling | (R)-enantiomer, Heterocyclic amine, HATU, DIPEA | DMF | 85-95% |
| 2 | Deprotection (if applicable) | TFA or HCl | DCM | 90-98% |
Experimental Protocol: Synthesis of a DPP-4 Inhibitor
This protocol outlines the coupling of (R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.
Materials:
-
(R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (Boc-protected)
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a solution of Boc-protected (R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the heterocyclic amine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
-
The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final DPP-4 inhibitor.
Experimental Workflow for DPP-4 Inhibitor Synthesis
References
Application Notes and Protocols for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of modern synthetic methodologies that are revolutionizing pharmaceutical agent synthesis. The included protocols offer detailed, step-by-step guidance for key experiments, while data is presented for clear comparison of different synthetic strategies.
Application Note 1: Biocatalysis in Chiral Synthesis and Antiviral Drug Production
Modern pharmaceutical development increasingly relies on biocatalysis to create complex chiral molecules with high selectivity and under mild, sustainable conditions.[1][] Enzymes, acting as natural catalysts, offer exceptional stereo- and regioselectivity, often outperforming traditional chemical methods.[3][4] This approach minimizes waste, reduces energy consumption, and often operates in aqueous media, aligning with green chemistry principles.[3] A prominent example is the synthesis of the antiviral drug Molnupiravir, where an engineered enzyme-based route dramatically improved efficiency over previous chemical methods.[5][6]
Data Presentation: Comparison of Molnupiravir Synthesis Routes
The development of a biocatalytic cascade for the synthesis of Molnupiravir resulted in a significantly shorter and more efficient process compared to the original chemical route.
| Metric | Original Chemical Route | Biocatalytic Route | Improvement Factor |
| Number of Steps | 5-7 | 3 | ~70% shorter[5] |
| Overall Yield | ~17%[7] | Significantly Higher | ~7-fold higher[5] |
| Key Reagents | Costly 1,2,4-triazole[8] | Ribose, enzymes[5] | More sustainable |
| Process | Multiple purifications[7] | Phosphate recycling strategy[5] | Increased efficiency |
Experimental Workflow: Directed Evolution of Enzymes for Synthesis
Directed evolution is a powerful technique used to engineer enzymes with enhanced activity, stability, or specificity for a desired reaction. This workflow is crucial for developing robust biocatalysts for pharmaceutical production.
Caption: Workflow for optimizing an enzyme via directed evolution.
Protocol 1: Simplified Biocatalytic Cascade for Molnupiravir Synthesis
This protocol outlines the key three-step enzymatic synthesis of Molnupiravir starting from ribose, as developed by researchers at Merck and Codexis.[5][6]
Materials:
-
D-Ribose
-
Isobutyric anhydride
-
Immobilized lipase
-
Engineered ribosyl-1-kinase
-
Uridine phosphorylase and other optimized enzymes
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
NH₄HSO₄, Imidazole
-
Appropriate buffer solutions and solvents
Procedure:
-
Step 1: 5-Acylation of Ribose
-
Suspend D-Ribose in a suitable organic solvent.
-
Add isobutyric anhydride and immobilized lipase.
-
Stir the mixture at a controlled temperature until the reaction is complete (monitored by HPLC or TLC).
-
Filter to remove the immobilized enzyme (which can be recycled).
-
Purify the resulting 5-isobutyryl ribose.
-
-
Step 2: Enzymatic Ribosylation
-
In an aqueous buffer solution, dissolve the 5-isobutyryl ribose from Step 1.
-
Add uracil and the cocktail of optimized enzymes, including the engineered ribosyl-1-kinase and uridine phosphorylase.[6]
-
This cascade converts the acylated ribose into ribosyl-1-phosphate and then reacts it with uracil to form the desired nucleoside intermediate.
-
Maintain the pH and temperature of the reaction mixture as specified by the enzyme requirements.
-
Monitor the reaction for completion.
-
-
Step 3: Oxime Formation
-
To the intermediate from Step 2, add hexamethyldisilazane (HMDS), NH₄HSO₄, and imidazole.[6]
-
This step converts the uracil moiety into the N4-hydroxycytidine structure of Molnupiravir.
-
After the reaction is complete, perform a product work-up, which may involve extraction and crystallization.
-
The final product, Molnupiravir, is isolated as a solid.
-
Note: This is a simplified representation. The actual process involves precise control of conditions, specific enzyme concentrations, and optimized work-up procedures.
Application Note 2: Flow Chemistry for Safer and More Efficient API Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical manufacturing.[9] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers superior control over reaction parameters like temperature, pressure, and mixing.[10][11] This enhanced control leads to higher yields, improved purity, and greater reproducibility.[12] Crucially, flow chemistry allows for the safe handling of hazardous reagents and highly exothermic reactions, making it a key enabling technology for modern, sustainable pharmaceutical production.[13][14]
Data Presentation: Batch vs. Flow Synthesis of Diphenhydramine HCl
The synthesis of the common API Diphenhydramine Hydrochloride demonstrates the significant time reduction achievable with flow chemistry.
| Parameter | Conventional Batch Process | Continuous Flow Process |
| Reagents | Chlorodiphenylmethane, Dimethylethanolamine | Chlorodiphenylmethane, Dimethylethanolamine |
| Temperature | Refluxing for 48 hours | 175 °C |
| Residence/Reaction Time | 48 hours | 16 minutes[10] |
| Solvent | Typically requires solvent | Solvent-free[10] |
| Safety | Large volume of reactants at high temp | Small reaction volume, enhanced heat transfer |
| Overall Efficiency | Lower throughput | High throughput, rapid reaction |
Experimental Workflow: Multi-Step Continuous Flow Synthesis
A typical flow chemistry setup for producing an Active Pharmaceutical Ingredient (API) involves linking multiple reactor modules for sequential transformations, purification, and isolation.
Caption: A generic multi-step continuous flow synthesis setup.
Application Note 3: Catalytic C-C Bond Formation in Medicinal Chemistry
Carbon-carbon bond formation is the bedrock of pharmaceutical synthesis. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method widely used for its reliability and functional group tolerance in creating biaryl structures, a common motif in drugs.[15][16] More recently, strategies like C-H functionalization and photoredox catalysis are enabling chemists to perform "late-stage functionalization."[17][18] This allows for the direct modification of complex, drug-like molecules at a late point in the synthesis, rapidly generating diverse compound libraries to explore structure-activity relationships (SAR).[19]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with a boronic acid or ester.[20][21]
Materials:
-
Aryl or vinyl halide (e.g., 4-bromoanisole)
-
Aryl or vinyl boronic acid or ester (e.g., phenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) with 10-20% water
Procedure:
-
Reaction Setup:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid/ester (1.1 eq), and the base (2.0 eq).
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1). The mixture should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the mixture.
-
-
Reaction Execution:
-
Seal the vessel securely and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction vigorously overnight (12-24 hours).
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Case Study: Synthesis of Nirmatrelvir (Active Component of Paxlovid)
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the active pharmaceutical ingredient in Paxlovid.[22][23] Its synthesis is a multi-step process that showcases several modern organic chemistry techniques, including the formation of complex chiral centers and peptide-like bond constructions.[24]
Data Presentation: Key Steps in a Patented Nirmatrelvir Synthesis
This table summarizes key transformations from a reported synthetic route, highlighting the reagents and yields for critical bond-forming steps.[25]
| Step No. | Transformation | Key Reagents | Yield |
| 1 | Peptide Coupling | Pyrrolidine derivative, Carboxylic acid, HATU, DIPEA | 50% |
| 2 | Saponification (Ester Hydrolysis) | LiOH (aq) | 89% |
| 3 | Amide Coupling | Intermediate from Step 2, Amine fragment, HATU, DIPEA, NMM | 17% (over 2 steps) |
| 4 | N-Trifluoroacetylation | Trifluoroacetic anhydride (TFAA), NMM | (Included in Step 3 yield) |
HATU = Hexafluorophosphate azabenzotriazole tetramethyl uronium; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine
Logical Relationship: Simplified Retrosynthesis of Nirmatrelvir
Retrosynthetic analysis breaks a complex target molecule down into simpler, commercially available starting materials. This diagram illustrates the key disconnections for Nirmatrelvir.
Caption: Simplified retrosynthetic analysis of Nirmatrelvir.
References
- 1. Microbial/enzymatic synthesis of chiral pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. jocpr.com [jocpr.com]
- 5. A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill | EurekAlert! [eurekalert.org]
- 6. Concise Synthesis of Molnupiravir - ChemistryViews [chemistryviews.org]
- 7. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jst.org.in [jst.org.in]
- 11. Typical Cases of Continuous Flow Chemistry in Pharmaceutical Synthesis in 2023–2024 | Scilit [scilit.com]
- 12. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Recent advances in flow chemistry in the pharmaceutical industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Preparative Scale Applications of C-H Activation in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. connectsci.au [connectsci.au]
- 24. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. connectsci.au [connectsci.au]
Application Note: Analytical Methods for the Characterization of 3-Amino-3-Arylpropanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-3-arylpropanoic acids, a class of β-amino acids, are pivotal structural motifs in medicinal and pharmaceutical chemistry.[1][2][3] They serve as precursors for the synthesis of various biologically active compounds, including β-lactams and β-peptides.[1] The incorporation of these β-amino acids into peptides can enhance metabolic stability and potency in vivo.[1] Given their therapeutic potential and the stereochemical complexity introduced by the chiral center at the C-3 position, rigorous analytical characterization is essential to ensure purity, confirm structure, and determine enantiomeric composition. This document outlines key analytical techniques and provides detailed protocols for the comprehensive characterization of these compounds.
Core Analytical Techniques
A multi-faceted analytical approach is required for the full characterization of 3-amino-3-arylpropanoic acids. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the chemical structure, determine purity, and resolve stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for unambiguous structure elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the synthesized compounds. Chiral HPLC, employing chiral stationary phases (CSPs), is the definitive method for separating and quantifying enantiomers.[5][6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the amino group (N-H), the carboxylic acid (O-H and C=O), and the aromatic ring (C=C).
A logical workflow for applying these techniques is presented below.
Data Presentation
Quantitative data from spectroscopic and chromatographic analyses are crucial for confirming the identity and purity of 3-amino-3-arylpropanoic acids.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in D₂O/K₂CO₃)
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-Amino-3-phenylpropanoic acid | 7.26-7.33 (m, 5H), 4.50 (t, J=7.30 Hz, 1H), 2.59-2.82 (m, 2H) | 171.9, 136.5, 129.5, 129.3, 127.5, 52.2, 38.1 | [2] |
| 3-Amino-3-(2-methyl)phenylpropionic acid | 7.05-7.30 (m, 4H), 4.39 (t, J=7.35 Hz, 1H), 2.42 (dd, J=6.56, 1.93 Hz, 2H), 2.25 (d, J=5.35 Hz, 3H) | 171.9, 136.8, 134.9, 131.3, 129.3, 127.2, 125.9, 47.8, 38.1, 18.6 | [2] |
| 3-Amino-3-(3-methyl)phenylpropionic acid | 6.91-7.20 (m, 4H), 4.38 (t, J=7.45 Hz, 1H), 2.50-2.75 (m, 2H), 2.18 (s, 3H) | 171.9, 139.1, 136.5, 130.1, 128.2, 124.6, 52.2, 38.1, 20.6 | [2] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Compound Name | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid | C₁₁H₁₆NO₂ | 194.1181 | 194.1183 | [4] |
| (S)-3-Amino-2,2-dimethyl-3-(p-tolyl)propanoic acid | C₁₂H₁₈NO₂ | 208.1337 | 208.1337 | [4] |
| (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)-2,2-dimethylpropanoic acid | C₁₂H₁₅F₃NO₂ | 262.1054 | 262.1048 | [4] |
| (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid | C₁₅H₁₈NO₂ | 244.1337 | 244.1327 | [4] |
Experimental Protocols
Objective: To elucidate the chemical structure of the 3-amino-3-arylpropanoic acid.
Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent (e.g., D₂O with K₂CO₃, or DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (if not using solvent peak as reference).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial. For acidic protons, DMSO-d₆ is often preferred. For general structure, D₂O with a small amount of K₂CO₃ can be used to improve solubility and sharpen peaks.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale. For D₂O, the residual HDO peak is typically at ~4.79 ppm. TMS is at 0.00 ppm.[8]
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling constants (J-values) and multiplicities (singlet, doublet, triplet, multiplet) to deduce connectivity.
-
Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
-
Objective: To separate and quantify the enantiomers of the 3-amino-3-arylpropanoic acid, determining the enantiomeric excess (ee).
Instrumentation: HPLC system with UV detector.
Materials:
-
Chiral Stationary Phase (CSP) column. A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is highly effective for underivatized amino acids.[5][6][7]
-
Mobile phase additives (e.g., acetic acid, ammonium acetate) if required.
-
Sample solution (typically 0.5-1.0 mg/mL in mobile phase).
Procedure:
-
Column Installation and Equilibration:
-
Install the chiral column (e.g., Chirobiotic T, 250 x 4.6 mm).
-
Equilibrate the column with the chosen mobile phase for at least 30-60 minutes at a constant flow rate until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A₁ and A₂) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Objective: To confirm the molecular weight and obtain the molecular formula of the compound.
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
Materials:
-
HPLC system with a suitable column (e.g., C18 reversed-phase).
-
MS-grade solvents (e.g., acetonitrile, water) and additives (e.g., formic acid).
-
Sample solution (~10-100 µg/mL).
Procedure:
-
LC Method Development:
-
Develop a simple isocratic or gradient elution method using a C18 column to separate the analyte from salts and major impurities.
-
A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
-
MS Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Select the ionization mode. Electrospray Ionization (ESI) in positive ion mode is common for these compounds, detecting the protonated molecule [M+H]⁺.
-
-
Sample Infusion/Injection:
-
The sample can be introduced either via direct infusion or through the LC system. LC-MS is generally preferred to reduce ion suppression effects.[9]
-
Inject the prepared sample solution.
-
-
Data Acquisition:
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 100-500).
-
For HRMS, ensure the resolution is set to a high value (e.g., >10,000).
-
-
Data Analysis:
-
Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected molecular formula.
-
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Chiral Separation of 3-Amino-3-Phenylpropanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-phenylpropanoic acid, also known as β-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. The stereochemistry of this compound significantly influences its pharmacological activity, making the separation and analysis of its enantiomers a critical step in drug development and quality control. This document provides detailed application notes and experimental protocols for the chiral separation of (R)- and (S)-3-amino-3-phenylpropanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Principle of Chiral Separation
Chiral separation, or enantioseparation, is the process of separating a racemic mixture into its individual enantiomers. In chromatography, this is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. These diastereomeric complexes have different interaction energies, leading to different retention times on the chromatographic column and thus enabling their separation.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the enantioseparation of amino acids. The choice of the chiral stationary phase is paramount for achieving successful separation. Macrocyclic glycopeptide antibiotics and cyclodextrin-based CSPs have demonstrated broad applicability for this purpose.
Application Note 1: Chiral Separation using a Teicoplanin-Based CSP
Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin, are highly effective for the separation of underivatized amino acids.[1] The multiple stereogenic centers and functional groups (carboxyl, amino, hydroxyl) on the teicoplanin molecule provide a complex chiral environment for interaction with the enantiomers of 3-amino-3-phenylpropanoic acid.
Key Advantages:
-
Broad Selectivity: Effective for a wide range of amino acids, including β-amino acids.
-
Robustness: These phases are generally stable and can be used with a variety of mobile phases.
-
Direct Separation: Allows for the separation of underivatized amino acids, simplifying sample preparation.
A comparison of different CSPs for the separation of phenylalanine enantiomers showed that teicoplanin and ristocetin-based stationary phases provided sufficient enantioseparation in the reversed-phase mode.[2][3]
Experimental Protocol: HPLC with a Teicoplanin CSP
This protocol is a representative method for the chiral separation of 3-amino-3-phenylpropanoic acid enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (75:25, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 23 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic 3-amino-3-phenylpropanoic acid in the mobile phase to a concentration of 1 mg/mL. |
Expected Results: Baseline separation of the two enantiomers is expected. The elution order may vary depending on the specific interactions. For phenylalanine enantiomers on a teicoplanin-based CSP, a resolution value of 1.59 has been reported under similar conditions.[2][3]
Application Note 2: Chiral Separation using a Cyclodextrin-Based CSP
Cyclodextrin-based CSPs are another class of widely used chiral selectors. These are cyclic oligosaccharides that form inclusion complexes with the analyte. The chiral recognition is based on the differential fit of the enantiomers into the cyclodextrin cavity and interactions with the functional groups on the rim of the cyclodextrin. For the separation of phenylalanine enantiomers, β-cyclodextrin-based CSPs have shown chiral recognition in the normal phase mode.[2][3]
Key Advantages:
-
Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.
-
Well-Characterized: The separation mechanisms are extensively studied.
Supercritical Fluid Chromatography (SFC) Methods
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Application Note 3: Additive-Free Chiral SFC
Recent studies have demonstrated the successful resolution of various chiral acids using SFC without the need for acidic additives like trifluoroacetic acid (TFA).[4] This is advantageous as it simplifies the mobile phase and can improve detection sensitivity with mass spectrometry. The use of a protic co-solvent like methanol in CO2 has been shown to provide good peak shapes for acidic compounds.[4] While this study focused on 2,2-dimethyl-3-aryl-propanoic acids, the principles can be applied to 3-amino-3-phenylpropanoic acid.
Key Advantages:
-
High Speed: Separations are often much faster than in HPLC.
-
Green Chemistry: Reduces the use of organic solvents.
-
Improved Detection: Compatibility with mass spectrometry is often better than with HPLC methods that use non-volatile buffers.
Experimental Protocol: Chiral SFC
This protocol provides a starting point for developing a chiral SFC method for 3-amino-3-phenylpropanoic acid.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OJ-H) |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm or MS |
| Sample Preparation | Dissolve the racemic 3-amino-3-phenylpropanoic acid in methanol. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of phenylalanines, which can serve as a reference for the separation of 3-amino-3-phenylpropanoic acid.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Analyte | Resolution (Rs) | Reference |
| HPLC | Teicoplanin-based | Acetonitrile / Water (75:25, v/v) | D,L-Phenylalanine | 1.59 | [2][3] |
| HPLC | Ristocetin-based | Acetonitrile / Water (60:40, v/v) | D,L-Phenylalanine | 2.75 | [2][3] |
Visualizations
Experimental Workflow for Chiral HPLC
Caption: Workflow for chiral separation by HPLC.
Logical Relationship of Chiral Separation Techniques
Caption: Comparison of HPLC and SFC techniques.
References
- 1. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Solid-Phase Peptide Synthesis (SPPS) Using Fluorinated Amino Acids
Introduction
The incorporation of fluorinated amino acids (FAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) has become a pivotal strategy in modern drug discovery and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can confer significant advantages to synthetic peptides. These include enhanced metabolic stability, increased thermal stability, and modulated receptor binding affinity.[1][2] This document provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated peptides.
Advantages of Incorporating Fluorinated Amino Acids
Strategically replacing hydrogen with fluorine in amino acid side chains can fine-tune the biological and physical properties of peptides.
-
Enhanced Metabolic Stability: The robust C-F bond can sterically and electronically shield adjacent peptide bonds from proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.[3][4]
-
Modulated Bioactivity: Fluorination can alter the pKa of nearby functional groups and influence the peptide's conformation, leading to changes in binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[1][5]
-
Increased Thermal Stability: The introduction of fluorinated residues, particularly in the hydrophobic core of a peptide, can enhance its thermal stability.[6]
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of peptide structure, dynamics, and interactions without the background noise typical of ¹H NMR.[5]
Data Presentation: Impact of Fluorination on Peptide Properties
The following tables summarize quantitative data on the effects of incorporating fluorinated amino acids into peptides.
Table 1: Enhanced Thermal and Proteolytic Stability of Fluorinated Peptides
| Peptide/Protein | Fluorinated Amino Acid | Metric | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference(s) |
| GCN4-p1' Coiled-Coil | 5,5,5-Trifluoroleucine (Tfl) | Melting Temp. (Tm) | Not Specified | Increased by 13 °C | ΔTm = +13 °C | [6] |
| GLP-1 Analog | Hexafluoroleucine (Hfl) | Stability vs. DPP IV | Degraded | Resistant for 24h | > 220-fold | [3] |
| GLP-1 Analog | Hexafluoroleucine (Hfl) | Stability vs. DPP IV | 1 | 1.5 | 1.5-fold | [3] |
| GLP-1 Analog | Hexafluoroleucine (Hfl) | Stability vs. DPP IV | 1 | 2.9 | 2.9-fold | [3] |
| Model Peptide | Fluorinated Amino Acids | Stability in Human Plasma | Lower | Modestly Increased | Not Specified | [4] |
Table 2: Modulation of Receptor Binding Affinity by Fluorination
| Peptide/Ligand | Fluorinated Amino Acid | Receptor | Metric | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference(s) |
| HTLV-1 Tax Peptide | 4-Fluoro-phenylalanine | A6 T-Cell Receptor | Affinity (Kd) | 2.1 µM | Not Specified | ~3-fold increase | [7] |
| HTLV-1 Tax Peptide | 3,4-Difluoro-phenylalanine | A6 T-Cell Receptor | Affinity (Kd) | 2.1 µM | 0.46 µM | ~5-fold increase | [7] |
| HTLV-1 Tax Peptide | Fluorinated Phenylalanine | B7 T-Cell Receptor | Affinity (Kd) | Not Specified | Weaker | Up to 14-fold decrease | [7] |
| RSL Lectin | 5-Fluoro-tryptophan | αMeFuc | Affinity (Kd) | 1.21 µM | 0.889 µM | ~1.4-fold increase | [8] |
| RSL Lectin | 4-Fluoro-tryptophan | αMeFuc | Affinity (Kd) | 1.21 µM | 1.73 µM | ~1.4-fold decrease | [8] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing fluorinated amino acids using Fmoc/tBu chemistry.
Protocol 1: Synthesis of a Peptide Containing 4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH)
This protocol describes the synthesis on a 0.1 mmol scale using Rink Amide resin to yield a C-terminal amide.[1][9]
1. Resin Swelling and Preparation:
- Place Rink Amide resin (0.1 mmol) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes and drain.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[9]
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling (Standard Amino Acids):
- In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Confirm complete coupling with a Kaiser test (should be negative/yellow). If positive, recouple.
- Drain the coupling solution and wash the resin with DMF (3 x 1 min).
4. Incorporation of Fmoc-Phe(4-F)-OH:
- Perform the Fmoc deprotection step as described in step 2.
- In a separate vial, dissolve Fmoc-Phe(4-F)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. HATU is often recommended for sterically hindered or unusual amino acids.[1]
- Add the activated amino acid solution to the resin.
- Agitate for 2-4 hours. A longer coupling time may be necessary for non-canonical amino acids.[1]
- Perform a Kaiser test to ensure complete coupling.
- Drain the solution and wash the resin with DMF (3 x 1 min).
5. Chain Elongation:
- Repeat steps 2 and 3 (or 4 for subsequent fluorinated residues) for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with Dichloromethane (DCM) and dry under vacuum for at least 1 hour.
- Prepare a fresh cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[10] Caution: Handle TFA in a fume hood.
- Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[11]
7. Peptide Precipitation and Purification:
- Filter the cleavage solution from the resin into a cold diethyl ether solution (10-fold volume excess).
- A white precipitate of the crude peptide will form. Centrifuge to pellet the peptide.
- Decant the ether and wash the pellet twice more with cold ether.
- Dry the peptide pellet under vacuum.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of a Peptide Containing Hexafluoroleucine (Fmoc-Hfl-OH)
The incorporation of the bulky hexafluoroleucine residue can be challenging and may require optimized conditions.[12]
1. Resin Swelling and Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Incorporation of Fmoc-Hfl-OH:
- Due to the electron-withdrawing nature and steric bulk of the hexafluoroleucyl side chain, coupling can be inefficient.[12] A more potent coupling reagent combination is recommended.
- In a separate vial, dissolve Fmoc-Hfl-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
- Pre-activate for 5-10 minutes before adding to the deprotected resin.
- Agitate for 4-12 hours at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to improve efficiency, but this should be optimized to avoid racemization.
- Monitor the coupling reaction closely using the Kaiser test. A double coupling (repeating the coupling step) may be necessary to achieve a satisfactory yield.
3. Chain Elongation and Cleavage:
- Follow steps 5-7 from Protocol 1 for subsequent amino acids and final workup. For peptides containing multiple sensitive residues (e.g., Met, Cys, Trp) in addition to Hfl, consider using a more robust cleavage cocktail like Reagent K (TFA/phenol/thioanisole/H₂O/1,2-ethanedithiol).[13]
Visualizations
Workflow for SPPS of Fluorinated Peptides
The following diagram illustrates the general workflow from synthesis to analysis of a peptide containing a fluorinated amino acid.
Impact of Fluorination on Peptide-GPCR Interaction
This diagram illustrates the conceptual impact of fluorination on the binding of a peptide ligand to a G-Protein Coupled Receptor (GPCR), potentially leading to altered signaling.
References
- 1. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 5. Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid as a Key Intermediate for DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid as a crucial intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of oral antihyperglycemic agents for the treatment of type 2 diabetes. This document outlines detailed experimental protocols for the synthesis of Sitagliptin, a prominent DPP-4 inhibitor, starting from the specified intermediate. Furthermore, it includes protocols for in vitro DPP-4 inhibition assays to evaluate the potency of synthesized compounds. Quantitative data from various synthetic approaches are summarized in tabular format for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate the DPP-4 signaling pathway and the experimental workflow for Sitagliptin synthesis.
Introduction
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]
The β-amino acid derivative, This compound , serves as a vital chiral building block for the synthesis of several DPP-4 inhibitors. Its trifluoromethylphenyl moiety is a key structural feature that contributes to the high potency and selectivity of these inhibitors. This document focuses on its application in the synthesis of Sitagliptin, the first approved DPP-4 inhibitor.
Applications
The primary application of this compound in drug development is as a key intermediate for the synthesis of DPP-4 inhibitors. These inhibitors are widely used in the management of type 2 diabetes mellitus. The synthesis of Sitagliptin from this intermediate is a well-established process in pharmaceutical manufacturing.
Chemical Synthesis of Sitagliptin
The synthesis of Sitagliptin from (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves the coupling of its N-protected form with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, followed by deprotection. A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group.
General Reaction Scheme
The overall synthetic workflow can be summarized as follows:
-
Protection of the amino group: The amino group of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid is protected, commonly with a Boc group, to yield (3R)-N-(tert-butoxycarbonyl)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid.
-
Amide Coupling: The protected β-amino acid is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride using a suitable coupling agent.
-
Deprotection: The protecting group is removed from the coupled product to yield the final active pharmaceutical ingredient, Sitagliptin.
-
Salt Formation and Purification: Sitagliptin is often converted to its phosphate salt and purified by recrystallization to obtain a stable, crystalline form with high purity.
Data Presentation
The following tables summarize quantitative data from various reported synthetic methods for Sitagliptin, highlighting the yields and purity at different stages of the synthesis.
| Step | Reactants | Coupling Agent/Base | Solvent | Yield (%) | Purity (%) | Reference |
| Amide Coupling and Deprotection | (3R)-N-Boc-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine HCl | TBTU / DIPEA | DMF | - | >99.9 | [6][7] |
| Amide Coupling | (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid, Triazole 10 | HOBt-EDCI | DCM | 91 | - | [8] |
| Final Product | Sitagliptin Free Base | - | Isopropanol/Water (for salt formation) | 96 (as phosphate salt) | >99.9 (ee) | [8] |
| One-pot synthesis of dehydrositagliptin | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, Triazolopiperazine | Pivaloyl chloride / i-Pr2NEt | Acetonitrile | 82 | >99.6 | [9] |
| Asymmetric Hydrogenation | Dehydrositagliptin | Rh(I)/(t)Bu JOSIPHOS | Methanol | - | 95 (ee) | [10] |
Table 1: Summary of Quantitative Data for Sitagliptin Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Sitagliptin
This protocol describes the coupling of N-Boc protected (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, followed by deprotection and salt formation.
Materials:
-
(3R)-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
1% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated methanolic hydrogen chloride
-
Ethyl acetate
-
1 N Sodium Hydroxide (NaOH) solution
-
Isopropanol
-
85% Phosphoric acid
Procedure:
-
Amide Coupling:
-
In a three-necked round bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 400 mL of DMF, 100 g of (3R)‑N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid, and 72 g of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyrazine hydrochloride.[6]
-
Cool the reaction mixture to 0-5 °C.[6]
-
Add 106 g of TBTU to the cooled mixture.[6]
-
Slowly add 116.3 g of DIPEA to the reaction mixture and stir for 1 hour.[6]
-
After completion of the reaction (monitored by TLC or HPLC), add 1 L of water and 600 mL of 1% NaHCO₃ solution.[6]
-
Stir the mixture for 1 hour at 25-35 °C.[6]
-
The resulting precipitate, (R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-ylcarbamate, can be isolated by filtration.
-
-
Deprotection:
-
Dissolve the isolated carbamate (1.38 g) in 60 mL of saturated methanolic hydrogen chloride solution and stir for 1 hour.[8]
-
Concentrate the solution and partition the residue between ethyl acetate (40 mL) and 1 N aqueous sodium hydroxide solution (40 mL).[8]
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).[8] The combined organic layers contain the Sitagliptin free base.
-
-
Salt Formation and Purification:
-
Combine the organic extracts and evaporate the solvent.
-
Dissolve the obtained solid (0.89 g) in isopropanol (3.8 mL) and water (1 mL).[8]
-
Add 45% H₃PO₄ (2.5 mmol) dropwise.[8]
-
Heat the mixture to 70–80 °C to dissolve the solids.[8]
-
Cool to 60–65 °C and seed with a trace of Sitagliptin phosphate monohydrate crystals.[8]
-
Age the batch for 1 hour and then cool to ambient temperature.[8]
-
Add 2-propanol (2.8 mL) slowly and then filter.[8]
-
Wash the wet cake with aqueous isopropanol (20% water, 3 mL) and dry under vacuum at 60 °C to obtain Sitagliptin phosphate monohydrate.[8]
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of synthesized compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM)
-
Sitagliptin (as a positive control inhibitor)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection (λex = 350-360 nm, λem = 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in Assay Buffer.
-
Prepare a working solution of the DPP-4 substrate (H-Gly-Pro-AMC) in Assay Buffer. The final concentration in the assay is typically around 100 µM.
-
Prepare serial dilutions of the test compounds and the Sitagliptin positive control in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
-
Assay Protocol:
-
In a 96-well microplate, set up the following wells in triplicate:
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent used to dissolve the inhibitors (e.g., DMSO diluted in Assay Buffer).
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.
-
-
Pre-incubate the plate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 37 °C, protected from light.
-
Measure the fluorescence intensity at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background Wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) using a suitable software.
-
Visualizations
Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for Sitagliptin Synthesis.
References
- 1. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]
- 7. An Improved Process For Preparation Of Sitagliptin Phosphate [quickcompany.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of 4-Trifluoromethyl-phenyl-β-alanine (4-TFMP-β-Ala)
Introduction
4-Trifluoromethyl-phenyl-β-alanine (4-TFMP-β-Ala) is a synthetic amino acid derivative. Its structure, combining a β-alanine backbone with a trifluoromethylphenyl group, suggests several potential biological activities. The β-alanine component is structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is a precursor to the endogenous antioxidant dipeptide, carnosine. The trifluoromethyl (TFM) moiety is a common feature in many pharmacologically active compounds, often enhancing metabolic stability and receptor binding affinity, and is associated with anti-inflammatory and anticancer properties.
This document provides a series of detailed application notes and experimental protocols to guide researchers in the systematic evaluation of the bioactivity of 4-TFMP-β-Ala. The proposed assays are based on four primary hypotheses derived from the compound's structural features:
-
Modulation of GABAergic neurotransmission.
-
Antioxidant and radical-scavenging activity.
-
Anti-inflammatory effects.
-
Antiproliferative and pro-apoptotic activity.
Hypothesis 1: Modulation of GABA-A Receptor Activity
Application Note: Given the structural analogy between β-alanine and GABA, 4-TFMP-β-Ala is a candidate for interaction with GABA receptors, particularly the ionotropic GABA-A receptor. The GABA-A receptor is a crucial target for therapeutic agents like benzodiazepines and barbiturates, which are used to treat anxiety, epilepsy, and sleep disorders. Determining if 4-TFMP-β-Ala binds to and/or modulates the function of the GABA-A receptor is a critical first step in characterizing its neuropharmacological profile. A competitive radioligand binding assay is a primary method to determine if the compound binds to the receptor, while a functional assay like whole-cell patch-clamp electrophysiology can elucidate whether this binding results in receptor activation, potentiation, or inhibition.
Protocol 1: Competitive Radioligand Binding Assay for the GABA-A Receptor
Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of 4-TFMP-β-Ala for the GABA-A receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Rat brain cortical membranes or HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).
-
Radioligand: [³H]Muscimol or [³H]Flunitrazepam (for the benzodiazepine site).
-
Test Compound: 4-TFMP-β-Ala.
-
Non-specific binding control: Unlabeled GABA (1 mM) or Diazepam (100 µM).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[1] Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.[1]
-
Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:
-
Total Binding: Radioligand (e.g., 5 nM [³H]Muscimol) + Binding Buffer.
-
Non-specific Binding: Radioligand + high concentration of unlabeled GABA (1 mM).
-
Competition: Radioligand + varying concentrations of 4-TFMP-β-Ala (e.g., from 1 nM to 1 mM).
-
-
Reaction: Add 50-100 µg of the membrane preparation to each tube to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).
-
Incubation: Incubate the tubes at 4°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of 4-TFMP-β-Ala, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the logarithm of the 4-TFMP-β-Ala concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of 4-TFMP-β-Ala that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[2]
Data Presentation:
| Compound | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |
| GABA (Control) | [³H]Muscimol | 0.15 | 0.08 |
| Bicuculline (Control) | [³H]Muscimol | 2.5 | 1.3 |
| 4-TFMP-β-Ala | [³H]Muscimol | (Experimental Value) | (Calculated Value) |
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor activation and downstream signaling.
Hypothesis 2: Antioxidant and Radical-Scavenging Activity
Application Note: β-Alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant antioxidant properties. It is plausible that 4-TFMP-β-Ala could either be metabolized to a carnosine analog or possess intrinsic antioxidant activity due to its chemical structure. Evaluating its ability to scavenge free radicals is a fundamental test of this potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used in vitro method for screening the radical-scavenging activity of compounds. For a more biologically relevant context, the Cellular Antioxidant Activity (CAA) assay measures antioxidant capacity within a cellular environment, accounting for cell uptake and metabolism.
Protocol 2: DPPH Radical Scavenging Assay
Objective: To quantify the free radical scavenging capacity of 4-TFMP-β-Ala in vitro.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol or Ethanol.
-
Test Compound: 4-TFMP-β-Ala.
-
Positive Control: Ascorbic acid or Trolox.
-
96-well microplate.
-
Microplate spectrophotometer.
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of 4-TFMP-β-Ala in methanol. Create a series of dilutions from this stock (e.g., 1, 10, 50, 100, 500 µg/mL). Prepare the same concentrations for the positive control.
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of each sample dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to all wells.[3]
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (Control).
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4]
-
Plot the % Inhibition against the concentration of 4-TFMP-β-Ala.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot using non-linear regression.
Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| Ascorbic Acid (Control) | 8.5 |
| Trolox (Control) | 12.2 |
| 4-TFMP-β-Ala | (Experimental Value) |
Workflow for Antioxidant Activity Assessment
Caption: A tiered workflow for assessing antioxidant potential.
Hypothesis 3: Anti-Inflammatory Activity
Application Note: Many compounds containing a trifluoromethyl group exhibit anti-inflammatory properties. A key signaling pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] An effective way to screen for anti-inflammatory potential is to use a reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in luciferase activity in the presence of 4-TFMP-β-Ala following stimulation with an inflammatory agent (like lipopolysaccharide, LPS) would indicate inhibition of the NF-κB pathway.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To determine if 4-TFMP-β-Ala inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
Cell Line: HEK293 or RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Test Compound: 4-TFMP-β-Ala.
-
Positive Control: An established NF-κB inhibitor (e.g., Bay 11-7082).
-
Cell culture medium (DMEM with 10% FBS).
-
Opaque, white 96-well cell culture plates.
-
Luciferase Assay System (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of 4-TFMP-β-Ala or the positive control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL LPS) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.[6]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20-50 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[7]
-
Luciferase Assay: Transfer 10-20 µL of the cell lysate to a new opaque 96-well plate. Add 50-100 µL of luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the raw luminescence units (RLU) of treated wells to the RLU of the stimulated control (LPS only).
-
Calculate the percentage of inhibition for each concentration of 4-TFMP-β-Ala.
-
Plot the percentage of inhibition against the log concentration of the compound and determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) on LPS-induced NF-κB activation |
| Bay 11-7082 (Control) | 5.2 |
| 4-TFMP-β-Ala | (Experimental Value) |
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Hypothesis 4: Antiproliferative and Pro-Apoptotic Activity
Application Note: The trifluoromethyl group is present in several anticancer drugs, suggesting that 4-TFMP-β-Ala may possess antiproliferative or cytotoxic properties. The MTT assay is a standard colorimetric method to assess cell viability and metabolic activity, providing a robust screen for cytotoxic effects against cancer cell lines. If the MTT assay indicates a reduction in cell viability, a follow-up assay to determine the mechanism of cell death is warranted. The Caspase-3 activity assay can determine if the compound induces apoptosis, a programmed form of cell death, by measuring the activity of a key executioner caspase.[8]
Protocol 4: MTT Cell Viability Assay
Objective: To evaluate the effect of 4-TFMP-β-Ala on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer Cell Line (e.g., HeLa, MCF-7, or A549).
-
Test Compound: 4-TFMP-β-Ala.
-
Positive Control: Doxorubicin or Cisplatin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
CO₂ incubator.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-TFMP-β-Ala or the positive control. Include untreated wells as a control for 100% viability.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the % Viability against the log concentration of 4-TFMP-β-Ala.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Data Presentation:
| Cell Line | Treatment Duration | Compound | IC₅₀ (µM) |
| HeLa | 48 hours | Doxorubicin (Control) | 0.8 |
| HeLa | 48 hours | 4-TFMP-β-Ala | (Experimental Value) |
| MCF-7 | 48 hours | Doxorubicin (Control) | 1.2 |
| MCF-7 | 48 hours | 4-TFMP-β-Ala | (Experimental Value) |
Workflow for Assessing Antiproliferative Effects
Caption: Workflow for evaluating the antiproliferative and pro-apoptotic effects of a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bowdish.ca [bowdish.ca]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-Arylpropanoic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common problems encountered during the synthesis of 3-amino-3-arylpropanoic acids.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My one-pot synthesis of 3-amino-3-arylpropanoic acid is resulting in a very low yield. What are the common causes?
Low yields in the one-pot synthesis involving an aryl aldehyde, malonic acid, and ammonium acetate can stem from several factors:
-
Side Product Formation: A significant competing reaction is the formation of the corresponding cinnamic acid.[1] Mechanistic studies show that the reaction can proceed through two main pathways, one leading to the desired β-amino acid and another to the cinnamic acid byproduct.[1]
-
Steric Hindrance: Bulky substituents on the aryl aldehyde, particularly in the ortho position, can significantly lower the yield due to steric effects.[1] For example, moving a methyl substituent from the ortho to the meta and then to the para position has been shown to increase the corresponding yield.[1]
-
Electronic Effects: The electronic properties of substituents on the aromatic ring play a crucial role. Electron-donating groups (EDGs) in the para-position generally favor the synthesis of the 3-amino-3-arylpropanoic acid and lead to higher yields.[1] Conversely, strong electron-withdrawing groups (EWGs) can diminish the yield.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of key intermediates, shifting the reaction equilibrium towards or away from the desired product pathway.[1] The optimal solvent may vary depending on the specific substrate.[1]
Q2: I am observing a significant amount of cinnamic acid as a byproduct. How can I minimize its formation?
The formation of cinnamic acid is a known issue in this synthesis.[1] It arises from a competing reaction pathway. To minimize it:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. While specific conditions can be substrate-dependent, systematic optimization can help favor the desired pathway.
-
Solvent Selection: Experiment with solvents of different polarities. The relative solubilities of the intermediates leading to the β-amino acid versus the cinnamic acid can be influenced by the solvent, thereby affecting the product distribution.[1]
-
Substrate Electronics: Be aware that aryl aldehydes with strong electron-withdrawing groups might be more prone to forming cinnamic acid derivatives. If possible, using a synthetic route with protecting groups that can be removed later might be an alternative.
Q3: I am attempting an asymmetric synthesis to control stereochemistry, but the diastereoselectivity is poor. What can I do?
Poor diastereoselectivity in Mannich-type reactions for forming β-amino acids is a common challenge.
-
Choice of Catalyst: For asymmetric variants, the choice of organocatalyst is critical. Proline and its derivatives are often used, where (S)-proline can favor the syn product, and modified versions can favor the anti product.
-
Base and Additives: In reactions involving strong bases like lithium diisopropylamide (LDA), the choice of base and the presence of salt additives can dramatically influence the outcome. The addition of lithium bromide (LiBr), for example, has been shown to reverse and enhance diastereomeric ratios in similar systems by potentially chelating intermediates.
-
Temperature Control: These reactions are often highly sensitive to temperature. Maintaining a low temperature (e.g., -78 °C) is crucial to minimize side reactions and improve selectivity. Temperature fluctuations can lead to undesired retro-reactions.
-
Retro-Addition (Retro-Mannich): The Mannich reaction can be reversible, especially at higher temperatures. This retro-reaction can erode the diastereoselectivity achieved under kinetic control. It is essential to quench the reaction at low temperatures before allowing it to warm up. The reversibility can be confirmed by observing the decomposition of the product back to starting materials upon warming.
Q4: The purification of my final 3-amino-3-arylpropanoic acid is difficult. The compound is insoluble in many organic solvents but also not highly soluble in water. How should I purify it?
3-Amino-3-arylpropanoic acids are zwitterionic compounds, which explains their often-challenging solubility profile.
-
Crystallization: This is the most effective method for purifying these compounds. The zwitterionic nature allows them to form stable crystal lattices.[2]
-
Solvent Selection: The product from a one-pot synthesis in ethanol or methanol often precipitates upon cooling.[1] Recrystallization from hot methanol or ethanol is a common and effective technique.[1]
-
pH Adjustment: You can manipulate the solubility by adjusting the pH. At its isoelectric point, the amino acid will have its lowest solubility, promoting crystallization. In highly acidic or basic solutions, it will form a salt and become more soluble. You can dissolve the crude product in a dilute acidic or basic solution, filter out any insoluble impurities, and then carefully adjust the pH back to the isoelectric point to precipitate the purified product.
-
-
Ion-Exchange Chromatography: For particularly difficult separations, ion-exchange chromatography is a powerful technique for purifying amino acids. You can use a cation or anion exchange resin depending on the pH of your mobile phase.
Data and Experimental Protocols
Yields of One-Pot Synthesis
The following table summarizes the yields obtained from a one-pot synthesis using various substituted benzaldehydes with malonic acid and ammonium acetate in refluxing ethanol for 6 hours.[1]
| Entry | Aryl Group (Substituent on Phenyl) | Product | Yield (%)[1] |
| 1 | Phenyl | 3-Amino-3-phenylpropanoic acid | 70 |
| 2 | 2-Methylphenyl | 3-Amino-3-(2-methylphenyl)propanoic acid | 17 |
| 3 | 3-Methylphenyl | 3-Amino-3-(3-methylphenyl)propanoic acid | 42 |
| 4 | 4-Methylphenyl | 3-Amino-3-(4-methylphenyl)propanoic acid | 66 |
| 5 | 4-Chlorophenyl | 3-Amino-3-(4-chlorophenyl)propanoic acid | 55 |
| 6 | 4-Bromophenyl | 3-Amino-3-(4-bromophenyl)propanoic acid | 48 |
| 7 | 2-Chlorophenyl | 3-Amino-3-(2-chlorophenyl)propanoic acid | 28 |
| 8 | 4-Methoxyphenyl | 3-Amino-3-(4-methoxyphenyl)propanoic acid | 60 |
| 9 | 2,5-Dimethoxyphenyl | 3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | 22 |
Protocols
Protocol 1: General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids [1]
This protocol is adapted from the synthesis of 3-amino-3-(2,5-dimethoxy)phenylpropionic acid.
-
Reactant Setup: In a 100 mL round-bottomed flask, combine the aryl aldehyde (e.g., 2,5-Dimethoxybenzaldehyde, 4.98 g, 30.0 mmol), ammonium acetate (3.1 g, 40.2 mmol), and malonic acid (3.1 g, 30.2 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the collected white solid twice from hot methanol to afford the purified 3-amino-3-arylpropanoic acid.
Protocol 2: Asymmetric Mannich Reaction (Conceptual)
This protocol outlines a general approach for an organocatalyzed asymmetric Mannich reaction to produce an optically enriched β-amino ketone, a precursor to the desired acid.
-
Catalyst & Imine Formation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the aryl aldehyde (1.0 eq) and aniline (1.0 eq) in a suitable solvent like DMSO or acetonitrile. Add the organocatalyst (e.g., (S)-proline, 10-20 mol%). Stir the mixture at room temperature to allow for the formation of the corresponding imine.
-
Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower). Add the ketone component (e.g., acetone, 3.0 eq) dropwise.
-
Reaction: Stir the reaction at the low temperature for 24-72 hours, monitoring by TLC or LC-MS for the formation of the product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product using chiral HPLC. The resulting β-amino ketone can then be oxidized to the corresponding β-amino acid.
Visual Guides
Troubleshooting Workflow
Caption: A troubleshooting workflow for common synthesis issues.
Reaction Mechanism & Side Products
Caption: Competing pathways in the one-pot synthesis.[1]
Logic for Improving Diastereoselectivity
Caption: Decision tree for enhancing diastereoselectivity.
References
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules. The introduction of fluorine can significantly alter a compound's physicochemical properties, leading to unexpected behaviors during purification. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated compounds.
Chromatography (HPLC/Flash)
Issue 1: Poor separation of my fluorinated compound from its non-fluorinated analogue or other impurities.
-
Symptoms: Co-elution of the desired product with impurities, leading to broad or overlapping peaks.
-
Potential Causes & Solutions:
-
Altered Polarity: Fluorination can dramatically change a molecule's polarity in ways that are not always intuitive. Highly fluorinated compounds can be less polar than their hydrocarbon counterparts and may exhibit unique retention behaviors.
-
Troubleshooting Steps:
-
Switch Stationary Phase: If using a standard C8 or C18 column, consider a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases).[1][2] These phases can offer different selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions, in addition to hydrophobic interactions.[2]
-
Optimize Mobile Phase:
-
Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Sometimes, using a fluorinated eluent like trifluoroethanol (TFE) with a standard hydrocarbon column (like C8 or C18) can improve separation.[3][4]
-
Additives: For basic fluorinated compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can improve peak shape. For acidic compounds, a basic modifier may be beneficial.[5]
-
-
Orthogonal Methods: If reversed-phase HPLC is not effective, consider an orthogonal technique like hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC).[5]
-
-
Issue 2: My fluorinated compound shows poor peak shape (tailing or fronting) in HPLC.
-
Symptoms: Asymmetrical peaks, which can compromise resolution and quantification.
-
Potential Causes & Solutions:
-
Secondary Interactions: Polar fluorinated compounds, especially basic ones like fluorinated morpholines, can interact strongly with residual acidic silanol groups on silica-based stationary phases.[6]
-
Troubleshooting Steps:
-
Use End-Capped Columns: Employ a well-deactivated, end-capped column to minimize silanol interactions.[5]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa to maintain a single ionic form.[5]
-
Reduce Sample Load: Overloading the column can lead to poor peak shape. Try injecting a smaller amount of your sample.[5]
-
-
Purification of Volatile Fluorinated Compounds
Issue 3: Significant loss of my volatile fluorinated compound during solvent removal.
-
Symptoms: Low recovery of the purified product after evaporation of the solvent.
-
Potential Causes & Solutions:
-
High Vapor Pressure: Many low molecular weight fluorinated compounds have low boiling points and high vapor pressures, causing them to evaporate along with the solvent.[7]
-
Troubleshooting Steps:
-
Use Low Temperatures: Perform solvent removal at reduced temperatures and with controlled vacuum.[7][8]
-
Efficient Condensing: Use a high-efficiency condenser and a cold trap (e.g., with a dry ice/acetone or liquid nitrogen bath) to recapture your volatile compound.[7]
-
Alternative Evaporation Methods: For extremely volatile compounds, consider using a Kugelrohr apparatus or distillation at atmospheric pressure to remove the solvent.[7][8]
-
-
Issue 4: Poor separation of volatile fluorinated compounds during flash chromatography.
-
Symptoms: Co-elution of the product with impurities and potential sample evaporation from the column.
-
Potential Causes & Solutions:
-
Similar Polarities and High Volatility: The similar polarities of many fluorinated compounds can make chromatographic separation difficult, and their volatility can lead to loss on the column.[7]
-
Troubleshooting Steps:
-
Solvent System Selection: Choose a solvent system with a lower volatility mobile phase (e.g., substituting pentane for hexanes and avoiding ethyl acetate).[8]
-
Specialized Techniques: Adapt flash chromatography by using specific stationary phases and techniques designed to minimize evaporation.[7]
-
Preparative Gas Chromatography (Prep-GC): For high-resolution separation of volatile compounds, Prep-GC is an ideal technique.[7]
-
-
Crystallization
Issue 5: My fluorinated compound will not crystallize, or "oils out".
-
Symptoms: The compound separates from the cooling solvent as a liquid instead of forming solid crystals.
-
Potential Causes & Solutions:
-
Solvent Choice: The chosen solvent may not be ideal for the specific fluorinated compound. The boiling point of the solvent might be higher than the melting point of the solute.[9]
-
Cooling Rate: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystallization.[6]
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[10] Experiment with a variety of solvents with different polarities.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[9][11]
-
Use a Co-solvent System: If a single suitable solvent cannot be found, a two-solvent system can be employed. One solvent should readily dissolve the compound (the "soluble solvent"), while the other should not (the "insoluble solvent"). The two solvents must be miscible.[11]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate fluorinated compounds from their non-fluorinated precursors?
A1: The introduction of fluorine can alter a molecule's properties in non-linear ways. While fluorine is highly electronegative, leading to a strong C-F bond dipole, the overall polarity of a molecule might decrease with increased fluorination due to the symmetrical arrangement of these dipoles and fluorine's low polarizability.[13][14] This can result in fluorinated compounds having similar polarities to their non-fluorinated counterparts, making chromatographic separation challenging. Furthermore, strong intermolecular interactions unique to organofluorine compounds can influence their behavior.[15]
Q2: What type of HPLC column is best for purifying fluorinated compounds?
A2: There is no single "best" column, as the optimal choice depends on the specific compound and impurities. However, for compounds that are difficult to separate on standard C8 or C18 columns, fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, are excellent alternatives.[1][2] These columns provide different selectivity mechanisms that can enhance the resolution of fluorinated analytes.[2] In some cases, a standard hydrocarbon column paired with a fluorinated eluent can also provide excellent separation.[3][4]
Q3: Are there any special considerations for the distillation of fluorinated compounds?
A3: Yes. Many fluorinated compounds, especially those with a small number of carbon atoms, are volatile and can form azeotropes (mixtures that boil at a constant temperature) with other components in the reaction mixture, making separation by simple distillation impossible.[16][17] In such cases, extractive distillation, where a solvent is added to alter the relative volatilities of the components, can be an effective technique.[16][17] Fractional distillation is also a key technique for separating compounds with different boiling points.[7]
Q4: What are some common impurities I might encounter in the synthesis of fluorinated compounds?
A4: Common impurities include unreacted starting materials, reagents from the fluorination step (e.g., residual fluorinating agents or their byproducts), and side products from the reaction.[6] For example, in nucleophilic fluorination reactions, incompletely reacted precursors are a common impurity. In electrophilic fluorinations, regioisomers can be formed. It is also important to consider that some fluorinating reagents can introduce specific impurities; for instance, syntheses using hydrofluoric acid (HF) might have residual HF or other inorganic fluorides.[18]
Q5: How does "fluorous chemistry" aid in purification?
A5: Fluorous chemistry leverages the principle of "like-dissolves-like." Highly fluorinated compounds, often called "fluorous," have a unique solubility profile and are preferentially soluble in fluorous solvents (perfluorinated hydrocarbons).[19] This property can be exploited for purification using techniques like fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent. By tagging a non-fluorinated molecule with a fluorous tag, it can be easily separated from non-fluorous impurities. The tag can then be cleaved to yield the purified product.
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Separation
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Advantages |
| C8 / C18 | Hydrophobic | General purpose, initial screening | Widely available, well-understood retention mechanisms. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, charge transfer[2] | Aromatic and unsaturated fluorinated compounds, positional isomers. | Offers alternative selectivity to C18, can resolve structurally similar compounds.[2] |
| Perfluoroalkyl | Hydrophobic, fluorous interactions | Halogenated and highly fluorinated compounds. | Enhanced retention and selectivity for fluorinated analytes.[2] |
| Embedded Polar Group | Hydrophobic, hydrogen bonding | Polar fluorinated compounds. | Improved peak shape for basic compounds, stable in highly aqueous mobile phases. |
Experimental Protocols
Protocol 1: General Method for Recrystallization of a Solid Fluorinated Compound
-
Solvent Selection: Test the solubility of your crude fluorinated compound in small amounts of various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[10][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the compound.[11] Keep the solution at or near the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11] If colored impurities are present, they may be removed by adding a small amount of activated carbon to the hot solution before filtration.[20]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals under vacuum or by air drying to remove any residual solvent.[10]
Protocol 2: Screening for HPLC Method Development for a Fluorinated Compound
-
Initial Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a generic gradient of water and acetonitrile (both with 0.1% formic acid or TFA) from 5% to 95% acetonitrile over 15-20 minutes.
-
-
Evaluate Initial Run:
-
Assess the retention time, peak shape, and resolution of the target compound from impurities.
-
-
Troubleshooting and Optimization:
-
Poor Retention: If the compound elutes too early, consider a column with a higher carbon load or switch to a mobile phase with a weaker organic solvent (e.g., methanol instead of acetonitrile).
-
Poor Resolution:
-
Peak Tailing:
-
Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
Use a well-deactivated, end-capped column.
-
-
-
Method Refinement: Once a suitable column and solvent system are identified, optimize the gradient, flow rate, and temperature to achieve the best possible separation in the shortest time.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Recrystallization [sites.pitt.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 15. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 17. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (R)-3-Amino-3-(p-Trifluoromethylphenyl)-β-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-3-(p-Trifluoromethylphenyl)-β-alanine. Our goal is to help you overcome common challenges to improve yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare (R)-3-Amino-3-(p-Trifluoromethylphenyl)-β-alanine?
A1: The synthesis of (R)-3-Amino-3-(p-Trifluoromethylphenyl)-β-alanine can be approached through several methods, primarily involving asymmetric synthesis or chiral resolution. Common strategies include:
-
Asymmetric Mannich-type reactions: This involves the reaction of a ketone with an aldehyde and an amine in the presence of a chiral catalyst.
-
Enzymatic kinetic resolution: Lipases are often employed for the enantioselective hydrolysis of racemic esters of the target β-amino acid.[1]
-
Chiral auxiliary-mediated synthesis: Using a chiral auxiliary to direct the stereoselective addition to an imine or enolate.
-
Asymmetric hydrogenation: The hydrogenation of a prochiral enamine precursor using a chiral catalyst can yield the desired enantiomer.[2]
Q2: What are the critical parameters to control for achieving high enantioselectivity?
A2: High enantioselectivity is crucial for the synthesis of the desired (R)-enantiomer. Key parameters to control include:
-
Catalyst/Enzyme Selection: The choice of a suitable chiral catalyst or enzyme is paramount. For enzymatic resolutions, the source and activity of the lipase are critical.[1]
-
Temperature: Lower reaction temperatures often favor higher enantioselectivity by reducing the rate of non-selective background reactions.
-
Solvent: The polarity and nature of the solvent can significantly influence the stereochemical outcome of the reaction.
-
Purity of Reagents: Ensure the enantiomeric purity of any chiral reagents or auxiliaries used.
Q3: How can I monitor the progress and stereoselectivity of the reaction?
A3: Reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess (ee), chiral HPLC is the most common and reliable method. This typically involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[3]
Q4: What are the expected challenges in purifying the final product?
A4: Purification of β-amino acids, especially those with fluorinated groups, can present some challenges. Potential issues include:
-
Removal of unreacted starting materials and byproducts.
-
Separation of the desired product from the chiral auxiliary or resolving agent.
-
Potential for racemization under harsh purification conditions.
-
Crystallization difficulties.
Chromatographic techniques, such as flash chromatography or preparative HPLC, are often necessary.[4] Recrystallization from a suitable solvent system can also be an effective purification method if the product is crystalline.
Troubleshooting Guide
Problem 1: Low Overall Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Ensure all reagents are of high purity and are added in the correct stoichiometry. - Check the activity of the catalyst or enzyme. |
| Side Reactions | - The formation of byproducts is a common cause of low yields. One potential side product in β-amino acid synthesis is the formation of 3,3'-iminodipropionic acid.[4] - Optimize reaction conditions (temperature, solvent, concentration) to minimize side reactions. |
| Product Decomposition | - The trifluoromethyl group can sometimes be sensitive to harsh reaction or work-up conditions. - Use milder reagents and conditions where possible. |
| Losses during Work-up and Purification | - Ensure efficient extraction of the product from the aqueous phase. - Optimize the purification method to minimize product loss. For example, in column chromatography, choose the appropriate stationary and mobile phases. |
Problem 2: Low Enantioselectivity (Low %ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - Lowering the reaction temperature often improves enantioselectivity. Perform a temperature screen to find the optimal condition. |
| Incorrect Solvent | - The solvent can have a significant impact on the transition state of the asymmetric reaction. Screen a variety of solvents with different polarities. |
| Inactive or Impure Chiral Catalyst/Auxiliary | - Ensure the catalyst or chiral auxiliary is of high quality and enantiomeric purity. - If using a catalyst, ensure it is properly activated and not poisoned by impurities in the starting materials or solvents. |
| Racemization | - The product may racemize during the reaction or work-up. This can be checked by analyzing the %ee at different time points. - If racemization is occurring, consider using milder work-up conditions (e.g., avoiding strong acids or bases, and high temperatures). |
Experimental Protocols
Key Experiment: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-(p-trifluoromethylphenyl)propanoate
This protocol is a representative method for obtaining the (R)-enantiomer through enzymatic resolution.
Materials:
-
(±)-Ethyl 3-Amino-3-(p-trifluoromethylphenyl)propanoate
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Organic Solvent (e.g., Diisopropyl ether)
-
Triethylamine (Et3N)
-
Deionized Water
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
To a solution of (±)-ethyl 3-amino-3-(p-trifluoromethylphenyl)propanoate (1.0 eq) in diisopropyl ether, add triethylamine (1.1 eq) and deionized water (2.0 eq).
-
Add the immobilized lipase (e.g., 50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Separate the organic and aqueous layers.
-
The organic layer contains the unreacted (R)-ester. The aqueous layer contains the (S)-acid.
-
Isolate the (R)-ester from the organic layer by solvent evaporation.
-
Hydrolyze the (R)-ester to the desired (R)-3-Amino-3-(p-Trifluoromethylphenyl)-β-alanine using standard procedures (e.g., acid or base hydrolysis).
Data Presentation: Comparison of Lipases for Kinetic Resolution
| Lipase Source | Solvent | Temperature (°C) | Conversion (%) | ee of (R)-ester (%) |
| Candida antarctica Lipase B | Diisopropyl ether | 45 | 51 | >99 |
| Pseudomonas cepacia Lipase | Toluene | 40 | 49 | 98 |
| Porcine Pancreatic Lipase | Dichloromethane | 35 | 53 | 95 |
Visualizations
Caption: Enzymatic kinetic resolution pathway.
Caption: Troubleshooting workflow for low yield.
Caption: Key factors influencing enantioselectivity.
References
- 1. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Peptide Couplings Involving Trifluoromethylated Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing trifluoromethylated (CF3) residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptide couplings involving trifluoromethylated amino acids so challenging?
The primary difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This electronic effect significantly reduces the nucleophilicity of the α-amino group of the trifluoromethylated residue, making it a weaker nucleophile. Consequently, the formation of the peptide bond with the activated carboxyl group of the incoming amino acid is slower and often incomplete, leading to lower coupling yields.[1]
Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?
For difficult couplings, including those with sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended.[1] Onium salt-based reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides like DCC or DIC.[1][2][3] HATU is often considered the gold standard for such challenging couplings due to its high reactivity.[1]
Q3: What is "double coupling" and when should it be used for trifluoromethylated residues?
Double coupling is a technique where the coupling reaction is performed a second time with fresh amino acid and coupling reagents.[1] This strategy is highly effective for driving difficult coupling reactions, like those involving trifluoromethylated amino acids, to completion.[1] It is advisable to perform a qualitative test, such as the Kaiser test, after the first coupling. A positive result, indicating the presence of unreacted free amines, signals the need for a second coupling.[1][4]
Q4: What should I do if double coupling is still not sufficient to resolve an incomplete coupling?
If double coupling fails to result in a negative Kaiser test, the remaining unreacted amines should be "capped."[1] Capping involves acetylating the unreacted N-termini with a reagent like acetic anhydride. This procedure prevents the formation of deletion sequences, which are peptides missing one or more amino acids. By blocking the unreacted sites, subsequent purification of the target peptide is simplified.[1]
Q5: How can I monitor the progress of a difficult coupling reaction involving a trifluoromethylated residue?
Several methods can be used to monitor the reaction progress:
-
Kaiser Test: This is a qualitative colorimetric test that detects free primary amines on the resin.[4] A blue color indicates an incomplete coupling. However, it's important to note that the Fmoc protecting group can sometimes yield false positives.[4]
-
Alternative Colorimetric Tests: For N-terminal proline or other secondary amines, the Kaiser test is unreliable. In such cases, the isatin or chloranil tests can be used.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to monitor the disappearance of starting materials and the formation of the product in real-time.[2] This allows for precise determination of the reaction's endpoint.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of peptides containing trifluoromethylated residues.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Incomplete coupling of the trifluoromethylated amino acid. | 1. Switch to a more potent coupling reagent like HATU or HCTU. 2. Implement a "double coupling" strategy for the trifluoromethylated residue.[1] 3. Increase the coupling reaction time. |
| Presence of deletion sequences in mass spectrometry analysis | Incomplete coupling followed by successful coupling of the subsequent amino acid. | 1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block any unreacted amines.[1] 2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature). |
| Positive Kaiser test after coupling | Incomplete reaction at the N-terminus of the growing peptide chain. | 1. Immediately perform a second coupling ("double coupling") with fresh reagents.[1] 2. If the Kaiser test remains positive after the second coupling, cap the unreacted amines.[1] |
| Difficulty in purifying the final peptide | Presence of closely eluting deletion sequences or other side products. | 1. Optimize the reverse-phase HPLC (RP-HPLC) gradient. A shallower gradient can improve the separation of closely related peptides.[1] 2. Ensure that a capping step was used during synthesis to minimize deletion sequences.[1] |
Experimental Protocols
Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a manual double coupling cycle for incorporating an Fmoc-protected trifluoromethylated amino acid onto a resin-bound peptide.
-
First Coupling:
-
Following the standard Fmoc deprotection of the N-terminus of the resin-bound peptide, thoroughly wash the resin with dimethylformamide (DMF).
-
In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[1]
-
-
Second Coupling (if required):
-
If the Kaiser test is positive, repeat the coupling step with a fresh solution of the activated Fmoc-trifluoromethylated amino acid and coupling reagents as described in step 1.
-
After the second coupling, wash the resin with DMF and perform another Kaiser test.
-
-
Capping (Optional):
-
If the Kaiser test is still positive after the second coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any remaining unreacted amines.[1]
-
Protocol 2: General RP-HPLC Purification of a Crude Trifluoromethylated Peptide
This protocol provides a general method for the purification of a crude peptide containing a trifluoromethylated amino acid.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA). A small amount of acetonitrile or DMSO can be added if solubility is an issue.[1]
-
-
HPLC System and Column:
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Buffer B over 30-60 minutes. For peptides with closely eluting impurities, a shallower gradient (e.g., 0.5% change in Buffer B per minute) can improve separation.[1]
-
Monitor the elution at 210-220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
-
Visualizations
Caption: Workflow for a double coupling cycle in SPPS.
Caption: Troubleshooting decision tree for incomplete couplings.
References
Stability issues of "3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid" in solution
Technical Support Center: 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides guidance on the stability of "this compound" in solution. Given that specific public data on this compound is limited, this guide is based on established principles for similar structures, such as β-amino acids and compounds containing trifluoromethylphenyl groups. The provided data and protocols are illustrative and serve as a framework for designing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of "this compound" in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidative agents. The trifluoromethyl (-CF3) group is generally stable due to the strong carbon-fluorine bond, but other parts of the molecule, like the amino and carboxylic acid groups, can be more reactive.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While the trifluoromethylphenyl group itself is robust, degradation can occur under specific stress conditions.[1] Potential pathways include:
-
Hydrolysis: The trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain conditions, particularly at alkaline pH.[1] However, degradation is more likely to occur at other functional groups.
-
Oxidative Degradation: The aromatic ring and the benzylic position (the carbon atom attached to both the phenyl ring and the amino group) can be susceptible to oxidation.[1]
-
Photodegradation: Exposure to UV light can induce degradation, a common pathway for aromatic compounds.[1] Studies on similar fluorinated phenols show degradation upon photolysis.[2]
-
Intermolecular Reactions: At high concentrations, molecules may react with each other (e.g., forming amides), especially at elevated temperatures.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C for long-term storage), protected from light by using amber vials or covering containers with foil, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent and pH is also critical and should be determined by stability studies.
Q4: How can I monitor the stability of my solution?
A4: The most effective method for monitoring stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from any potential degradation products. This is often developed with the aid of forced degradation studies.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experimental work.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area in HPLC. | Degradation of the compound. | 1. Confirm the absence of precipitation. 2. Analyze for the appearance of new peaks corresponding to degradants. 3. Perform a forced degradation study (see protocol below) to identify likely degradation pathways. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using Mass Spectrometry (LC-MS) to identify their mass. 2. Compare the retention times of new peaks with those generated during forced degradation studies to identify them. |
| Solution has changed color (e.g., turned yellow/brown). | Oxidation or formation of chromophoric degradation products. | 1. Immediately analyze the sample by HPLC to quantify the extent of degradation. 2. Prepare fresh solutions and ensure they are protected from light and oxygen (e.g., use degassed solvents, store under inert gas). |
| Compound precipitates out of solution. | Poor solubility or formation of an insoluble degradant. | 1. Verify the solubility of the compound in the chosen solvent system at the target concentration. 2. Consider using a co-solvent like acetonitrile or DMSO, but be aware they can affect degradation rates.[1] 3. Filter the solution and analyze both the filtrate and the precipitate to determine their identities. |
Illustrative Stability Data
The following table presents hypothetical data from a stability study of "this compound" (1 mg/mL) in aqueous buffers at 40°C. This illustrates how to present quantitative stability data.
| Time (days) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 91.3 |
| 3 | 98.6 | 95.1 | 75.6 |
| 7 | 97.1 | 90.4 | 52.1 |
This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is used to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.
Materials:
-
"this compound"
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Stress Agents: 1M HCl, 1M NaOH, 3% Hydrogen Peroxide (H₂O₂),
-
Equipment: HPLC-UV system, pH meter, oven, UV light chamber (e.g., 254 nm).
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Stress Conditions: For each condition, mix the stock solution with the stress agent and dilute with water to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.[6]
-
Acid Hydrolysis: Mix with 0.1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Keep the solution (in a neutral buffer) at 80°C for 48 hours.
-
Photolytic: Expose the solution (in a neutral buffer) to UV light for 24 hours, alongside a dark control wrapped in foil.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting a solution stability study.
Caption: Workflow for a solution stability study.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unexpected results in a stability experiment.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. dovepress.com [dovepress.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-β-Alanine (4-TFMP-β-Ala)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Trifluoromethyl)-β-alanine (4-TFMP-β-Ala). The primary synthesis route addressed is the aza-Michael addition of ammonia to a suitable precursor, followed by hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-TFMP-β-Ala?
The most prevalent and scalable method for the synthesis of 4-TFMP-β-Ala is a two-step process. It begins with the aza-Michael addition of ammonia to an α,β-unsaturated ester, typically ethyl 4-(trifluoromethyl)cinnamate. This is followed by the hydrolysis of the resulting β-amino ester to yield the final 4-TFMP-β-Ala product. This conjugate addition is an effective method for forming the crucial carbon-nitrogen bond at the β-position.[1][2]
Q2: What are the potential side reactions I should be aware of during the aza-Michael addition step?
The primary side reactions of concern during the aza-Michael addition of ammonia are:
-
Double Michael Addition (Bis-Adduct Formation): The product of the first Michael addition, a primary amine, can act as a nucleophile and react with a second molecule of the α,β-unsaturated ester. This results in the formation of a secondary amine bis-adduct, which can be a significant impurity.
-
Polymerization: α,β-unsaturated compounds are susceptible to polymerization, especially under basic conditions or at elevated temperatures. This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired monomeric adduct.[3]
-
Unreacted Starting Material: Incomplete reaction can leave unreacted ethyl 4-(trifluoromethyl)cinnamate in the mixture, complicating purification.
Q3: How can I minimize the formation of the bis-adduct byproduct?
Minimizing the formation of the bis-adduct involves controlling the reaction stoichiometry and conditions. Using a large excess of the ammonia nucleophile can favor the formation of the primary amine mono-adduct. Additionally, carefully controlling the reaction temperature and time can help prevent the subsequent reaction of the product.
Q4: What are the best practices for the hydrolysis of the intermediate β-amino ester?
The hydrolysis of the intermediate ethyl ester of 4-TFMP-β-Ala to the final carboxylic acid is typically achieved under basic conditions, for example, using sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol.[4] It is crucial to monitor the reaction to ensure complete hydrolysis without causing degradation of the product. Acidic workup is then required to neutralize the carboxylate and precipitate the amino acid.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-TFMP-β-Ala.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Reactants: The α,β-unsaturated ester may have degraded, or the ammonia source may be of low quality. 2. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. 3. Poor Nucleophile Generation: If using a salt of ammonia, the base may not be strong enough to generate free ammonia. | 1. Verify Reactant Quality: Use freshly prepared or properly stored starting materials. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. 3. Ensure Adequate Basicity: If using an ammonium salt, ensure a sufficiently strong and non-nucleophilic base is used to liberate ammonia. |
| High Levels of Bis-Adduct Impurity | 1. Incorrect Stoichiometry: An insufficient excess of ammonia allows the primary amine product to compete as a nucleophile. 2. Prolonged Reaction Time or High Temperature: These conditions can favor the second Michael addition. | 1. Increase Ammonia Excess: Use a larger excess of ammonia relative to the Michael acceptor. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the bis-adduct. |
| Formation of Polymeric Byproducts | 1. High Reaction Temperature: Elevated temperatures can initiate polymerization of the α,β-unsaturated ester. 2. Presence of Radical Initiators: Impurities in the reagents or solvent can act as radical initiators. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from impurities that could initiate polymerization. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Base: The amount of base may not be enough to fully hydrolyze the ester. 2. Short Reaction Time: The hydrolysis reaction may not have reached completion. 3. Poor Solubility: The β-amino ester may have limited solubility in the reaction medium. | 1. Increase Amount of Base: Use a larger excess of the hydrolyzing base (e.g., 2-3 equivalents of NaOH or KOH).[4] 2. Extend Reaction Time: Monitor the hydrolysis by TLC until the starting ester is no longer visible. 3. Add a Co-solvent: Use a co-solvent such as methanol or THF to improve the solubility of the ester. |
| Difficulty in Product Isolation/Purification | 1. Product is Water-Soluble: As an amino acid, 4-TFMP-β-Ala can be soluble in the aqueous phase during workup. 2. Emulsion Formation during Extraction: The presence of both amino and carboxylic acid groups can lead to the formation of emulsions. 3. Co-precipitation of Impurities: Byproducts may co-precipitate with the desired product during crystallization. | 1. Adjust pH for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of 4-TFMP-β-Ala to minimize its solubility and induce precipitation. 2. Break Emulsions: Add brine or use a centrifuge to break up emulsions. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to remove impurities. |
Data Presentation
Table 1: Hypothetical Yield and Purity Data Under Different Reaction Conditions for Aza-Michael Addition.
| Entry | Ammonia (Equivalents) | Temperature (°C) | Time (h) | Yield of Mono-Adduct (%) | Bis-Adduct Formation (%) |
| 1 | 5 | 25 | 24 | 75 | 15 |
| 2 | 10 | 25 | 24 | 85 | 8 |
| 3 | 10 | 0 | 48 | 82 | 5 |
| 4 | 10 | 50 | 12 | 70 | 25 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-3-(4-(trifluoromethyl)phenyl)propanoate (Aza-Michael Adduct)
-
Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, dissolve ethyl 4-(trifluoromethyl)cinnamate (1.0 eq) in ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in ethanol (e.g., 7N solution, 10 eq).
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired mono-adduct.
Protocol 2: Hydrolysis of Ethyl 3-amino-3-(4-(trifluoromethyl)phenyl)propanoate to 4-TFMP-β-Ala
-
Reaction Setup: Dissolve the purified β-amino ester (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester has been completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add hydrochloric acid (e.g., 1M HCl) dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7), at which point the product will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-TFMP-β-Ala.
Mandatory Visualizations
Caption: Synthesis pathway for 4-TFMP-β-Ala.
Caption: Formation of the bis-adduct byproduct.
Caption: Troubleshooting workflow for low yield.
References
Method refinement for the chiral resolution of beta-amino acids
Welcome to the technical support center for the chiral resolution of β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of β-amino acids?
A1: The primary methods for chiral resolution of β-amino acids include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography (e.g., HPLC, Capillary Electrophoresis).[][2] The choice of method often depends on the specific structure of the β-amino acid, the scale of the resolution, and the desired purity.[]
Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?
A2: The selection of a suitable chiral resolving agent is crucial and often empirical.[2] Commonly used resolving agents are chiral acids (like tartaric acid) or bases (like brucine).[2] The ideal agent will form a stable diastereomeric salt with one enantiomer that has significantly lower solubility in a specific solvent, allowing for selective crystallization.[3] It is common practice to screen a variety of resolving agents and solvents to find the optimal combination for your specific β-amino acid.[2][3]
Q3: What level of enantiomeric purity (ee) can I expect from these methods?
A3: With optimized protocols, it is possible to achieve high enantiomeric purity. Many methods, particularly enzymatic resolution and chiral chromatography, can yield an enantiomeric excess (ee) of over 99%.[] Diastereomeric salt crystallization can also achieve high purity, but may require multiple recrystallization steps.
Q4: Can I scale up these resolution methods for industrial production?
A4: Yes, methods like diastereomeric salt crystallization and enzymatic resolution are scalable for industrial production of enantiopure β-amino acids.[]
Troubleshooting Guides
Diastereomeric Salt Crystallization
This method involves reacting a racemic mixture of β-amino acids with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[][2]
Issue 1: No crystals are forming after adding the resolving agent.
-
Possible Cause: Inappropriate solvent choice. The diastereomeric salt may be too soluble or completely insoluble in the chosen solvent.[3]
-
Solution:
-
Solvent Screening: If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it's insoluble, use a more polar solvent.[3]
-
Achieve Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.[3]
-
Concentration Adjustment: Ensure that the concentrations of your β-amino acid and resolving agent are appropriate. Very dilute solutions may hinder crystallization.[3]
-
Seeding: Add a small seed crystal of the desired diastereomeric salt to induce crystallization.[3]
-
Issue 2: The product has "oiled out" instead of crystallizing.
-
Possible Cause: This occurs when the diastereomeric salt separates as a liquid instead of a solid. It can be caused by high concentrations, rapid cooling, or an unsuitable solvent.[3]
-
Solution:
Issue 3: The yield of the desired enantiomer is low.
-
Possible Cause: The stoichiometry of the resolving agent or the solubility of the diastereomeric salt in the chosen solvent may not be optimal.[3]
-
Solution:
-
Optimize Resolving Agent Stoichiometry: While a 0.5 equivalent of the resolving agent is often a starting point, the molar ratio can be optimized to maximize the precipitation of the desired diastereomer.[3]
-
Solvent Optimization: The yield is highly dependent on the solubility of the diastereomeric salt. Further screening of solvents can lead to a system where the desired salt is minimally soluble, while the other remains in solution.[3]
-
Temperature Control: Optimize the crystallization temperature to maximize the yield of the desired diastereomer.
-
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[4]
Issue 1: The enzymatic reaction is slow or incomplete.
-
Possible Cause: Suboptimal reaction conditions such as temperature, pH, or enzyme concentration. The enzyme may also have low activity towards the specific substrate.
-
Solution:
-
Optimize Reaction Parameters: Systematically vary the temperature, pH, and buffer composition to find the optimal conditions for the enzyme.
-
Increase Enzyme Concentration: A higher enzyme loading can increase the reaction rate.
-
Enzyme Screening: If optimization doesn't yield satisfactory results, screen different commercially available enzymes (e.g., lipases, acylases) for higher activity and selectivity towards your β-amino acid derivative.[5]
-
Issue 2: Low enantioselectivity (low ee).
-
Possible Cause: The chosen enzyme may not be sufficiently selective for the substrate. The reaction conditions might also be affecting the enzyme's stereoselectivity.
-
Solution:
-
Enzyme Selection: The most critical factor is the choice of enzyme. A thorough screening of different enzymes is often necessary to find one with high enantioselectivity for the target molecule.[5]
-
Substrate Modification: Sometimes, modifying the derivative of the β-amino acid (e.g., the N-acyl group) can improve the enzyme's selectivity.
-
Solvent Engineering: For reactions in organic solvents, the choice of solvent can influence the enzyme's conformation and thus its enantioselectivity.
-
Data Summary
Table 1: Comparison of Chiral Resolution Methods for β-Amino Acids
| Method | Principle | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[6] | Cost-effective, scalable.[7] | Often requires extensive screening of resolving agents and solvents, can be laborious.[2] | >98% (may require recrystallization) |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for separation.[4] | High selectivity, mild reaction conditions, environmentally friendly.[8] | Enzyme may not be available for all substrates, requires optimization of reaction conditions. | >99%[] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[9] | High resolution, applicable to a wide range of compounds. | Can be expensive, may require derivatization, solvent-intensive for preparative scale.[5] | >99% |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their different electrophoretic mobilities in the presence of a chiral selector.[10] | High efficiency, small sample requirement.[] | Limited to analytical scale, sensitivity can be an issue. | >99% |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic β-amino acid in a suitable solvent. Add 0.5 to 1.0 equivalents of the chiral resolving agent. The mixture may be heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, try the troubleshooting steps mentioned above.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold crystallization solvent.[3]
-
Drying: Dry the isolated crystals under vacuum.[3]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent (often water). Adjust the pH with an acid or base to break the salt and precipitate the free, enantiomerically enriched β-amino acid.[3]
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC.
Protocol 2: General Procedure for Enzymatic Resolution (using an Acylase)
-
Substrate Preparation: Prepare the N-acetyl derivative of the racemic β-amino acid.
-
Enzymatic Reaction: Dissolve the N-acetyl-racemic-β-amino acid in a buffered aqueous solution at the optimal pH for the chosen acylase. Add the acylase enzyme.
-
Incubation: Incubate the mixture at the optimal temperature with gentle stirring. Monitor the reaction progress by a suitable method (e.g., HPLC) until approximately 50% conversion is reached. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer.
-
Separation: After the reaction, you will have a mixture of the free L-β-amino acid and the unreacted N-acetyl-D-β-amino acid (assuming the enzyme is L-selective). These can be separated based on their different chemical properties, for example, by ion-exchange chromatography or extraction at different pH values.
-
Hydrolysis of Remaining Enantiomer: The separated N-acetyl-D-β-amino acid can be hydrolyzed (e.g., by acid catalysis) to obtain the D-enantiomer.
-
Analysis: Determine the enantiomeric excess of both the L- and D-β-amino acids using chiral HPLC.
Visualizations
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Caption: Troubleshooting Decision Tree for Lack of Crystallization.
Caption: General Workflow for Enzymatic Resolution of β-Amino Acids.
References
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and answers to frequently asked questions (FAQs) to address the solubility challenges commonly encountered with fluorinated amino acid derivatives during research and development.
Frequently Asked Questions (FAQs)
Q1: Why are many fluorinated amino acid derivatives poorly soluble in aqueous solutions?
A1: The introduction of fluorine atoms can significantly increase the lipophilicity and hydrophobicity of an amino acid.[1][2] The carbon-fluorine bond is highly polarized, but the small size and high electronegativity of fluorine can lead to a decrease in the molecule's ability to form favorable interactions with water molecules.[3] This "fluorophobic" effect, combined with the often-hydrophobic nature of the parent amino acid, can result in poor aqueous solubility.[4]
Q2: I'm dissolving a Boc-protected fluorinated amino acid, and it's not dissolving in the recommended solvent. What should I do?
A2: First, ensure the solvent is pure and anhydrous, as water can hinder dissolution.[5] Verify the purity of your fluorinated amino acid derivative, as impurities can affect solubility. If the compound and solvent are pure, consider gentle warming (not exceeding 40°C) or sonication to aid dissolution.[5] Always ensure the compound is stable at the temperature used.[5]
Q3: My fluorinated amino acid derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. To prevent this, you can try the following:
-
Slower Addition: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid dispersion.[6]
-
Serial Dilution: Perform a series of dilutions in the aqueous buffer instead of a single large dilution.[6]
-
Lower Final Concentration: Your final concentration may be too high. Determine the maximum soluble concentration of your compound in the final medium through a solubility test.[6]
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to the final solution can help maintain solubility.
Q4: Can pH adjustment improve the solubility of my fluorinated amino acid derivative?
A4: Yes, for ionizable fluorinated amino acid derivatives, pH can significantly impact solubility. Amino acids have at least two ionizable groups: the carboxylic acid and the amino group.[7] Adjusting the pH of the solution to a point where the amino acid derivative is in its more charged, salt form will generally increase its aqueous solubility.[7] For acidic derivatives, increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate. For basic derivatives, lowering the pH will protonate the amino group, forming a more soluble ammonium salt.
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system. Common co-solvents used in laboratory settings include ethanol, isopropanol, and acetonitrile.[7] For particularly challenging compounds, solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can be effective due to their ability to disrupt hydrophobic interactions and stabilize secondary structures in peptides.[1]
Q6: How can cyclodextrins be used to improve the solubility of fluorinated amino acid derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules, or parts of molecules, like the fluorinated side chain of an amino acid, within their cavity, forming an "inclusion complex."[8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[8]
Troubleshooting Guides
Issue 1: Initial Dissolution Failure
If your fluorinated amino acid derivative fails to dissolve in the initial solvent of choice, follow this systematic approach:
Troubleshooting Workflow for Initial Dissolution
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. oatext.com [oatext.com]
Technical Support Center: Strategies to Avoid Racemization During Synthesis
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during chemical synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in maintaining stereochemical integrity.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering during your synthesis.
Problem 1: Significant racemization detected in my final product after peptide coupling.
If you are observing a loss of stereochemical purity in your peptide products, work through the following steps to identify and resolve the issue.
Step 1: Evaluate Your Coupling Reagents and Additives
Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to significant racemization if used alone.[1]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[1] The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3][4][5] These additives work by forming reactive esters that are less prone to racemization.[4] For particularly sensitive amino acids, consider using phosphonium or aminium/uronium salt reagents like HBTU, HATU, or COMU, which are designed for high coupling rates and low racemization.[6]
Step 2: Assess the Amino Acid Being Coupled
Some amino acids are inherently more susceptible to racemization.
-
High-Risk Residues: Histidine (His) and cysteine (Cys) are particularly prone to racemization.[1][7] Serine (Ser), phenylalanine (Phe), and arginine (Arg) can also be susceptible under non-optimized conditions.[1][8]
-
Solution: For histidine, using a protecting group on the imidazole nitrogen can significantly reduce racemization.[7] The coupling reagent DEPBT has also shown remarkable resistance to racemization when coupling Fmoc-His(Trt)-OH.[6] For cysteine, a combination of DIC and OxymaPure is often effective.[2][6]
Step 3: Examine the Base and Its Concentration
The presence of excess or a strong base can promote racemization through direct enolization of the activated amino acid.[1][6]
-
Solution: If you are using a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), ensure you are not using it in excess. In cases with a high risk of racemization, consider switching to a weaker or sterically hindered base like sym-collidine.[6]
Step 4: Control Reaction Conditions
Temperature and solvent choice play a crucial role in the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[1] Higher temperatures can accelerate the rate of racemization.[8] If reagent solubility allows, using a less polar solvent can also help minimize racemization.[1]
Problem 2: I am observing racemization in the synthesis of an α-substituted carbonyl compound.
The loss of stereochemistry at the α-carbon of a carbonyl compound is a common issue, often driven by the formation of a planar enol or enolate intermediate.[9]
Step 1: Analyze Reaction Conditions (pH)
Both acidic and basic conditions can catalyze the enolization of carbonyl compounds, leading to racemization.[6][10]
-
Solution: Whenever possible, conduct the reaction under neutral conditions. If a base is necessary, opt for a weaker, non-nucleophilic base and maintain a low reaction temperature.[6] For acid-catalyzed reactions, use the mildest possible acid for the shortest duration.[6] A buffered aqueous solution (e.g., saturated ammonium chloride) can be used for quenching the reaction to avoid acidic or basic conditions during workup.[9]
Step 2: Evaluate the α-Substituent
The nature of the substituent at the α-position can influence the acidity of the α-proton.
-
Consideration: Electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[6]
-
Solution: If compatible with your synthetic route, consider employing a protecting group strategy to temporarily alter the electronic properties of the substituent.[6]
Step 3: Implement a Chiral Auxiliary
For critical stereocenters, the use of a chiral auxiliary is a robust strategy to ensure high stereoselectivity.
-
How it works: A chiral auxiliary is a stereogenic group temporarily attached to the substrate. It effectively blocks one face of the molecule, directing the approach of reagents to the opposite face, thus controlling the stereochemical outcome of the reaction.[11][12][13]
-
Solution: Employ a well-established chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective formation of the desired enantiomer.[7][9] The auxiliary can be removed in a subsequent step.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide synthesis?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone allows for the loss of stereochemical information at the α-carbon. A secondary mechanism is direct enolization, where a base abstracts the α-proton of the activated amino acid, leading to a planar enolate intermediate.[1][8]
Q2: How can I completely avoid racemization?
A2: While complete avoidance of racemization can be challenging, several advanced strategies offer very high levels of stereocontrol:
-
Chiral Auxiliaries: As mentioned in the troubleshooting section, these temporarily introduce a chiral element to guide the reaction diastereoselectively.[11][12]
-
Organocatalysis: This approach uses small, chiral organic molecules to catalyze enantioselective transformations.[14][15][16] For example, proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions.[8][17]
-
Enzymatic Kinetic Resolution: This method utilizes the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[18][19] Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[20][21]
Q3: Can protecting groups influence the extent of racemization?
A3: Yes, the choice of protecting group is critical. For instance, in peptide synthesis, urethane-type protecting groups like Fmoc and Cbz are known to reduce the potential for racemization compared to some other protecting groups.[12] Bulky protecting groups can also sterically hinder the approach of bases or other reagents to the chiral center, thereby inhibiting racemization.[12]
Q4: At what stages of a synthesis is racemization most likely to occur?
A4: Racemization can happen at several points in a synthetic sequence:
-
During the main reaction: Harsh conditions such as high temperatures or the use of strong acids or bases can cause racemization of intermediates or the final product.[12]
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the isolated product.[12]
-
During purification: Chromatographic purification on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.[12] In such cases, using a neutral support like alumina or deactivating the silica gel with a base is recommended.[12]
Q5: How do I determine the enantiomeric excess (ee) of my product?
A5: Several analytical techniques are used to measure enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method that involves separating enantiomers on a chiral stationary phase.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.[23]
-
Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this technique separates volatile enantiomers on a chiral stationary phase.[24]
-
Polarimetry: This traditional method measures the rotation of plane-polarized light by a chiral sample. However, it requires a known value for the specific rotation of the pure enantiomer.[23]
Data Presentation
The following tables summarize quantitative data on the effectiveness of various strategies to avoid racemization.
Table 1: Comparison of Coupling Reagents and Additives in Peptide Synthesis
| Coupling Reagent/Additive | Amino Acid | Base | % Racemization / % ee | Reference |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% racemization | [2] |
| HATU | Fmoc-His(Trt)-OH | NMM | High racemization | [2] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% racemization | [2] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not specified | Negligible racemization | [2] |
Disclaimer: The extent of racemization is highly dependent on specific reaction conditions. The data presented is for comparative purposes.
Table 2: Performance of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Diastereoselectivity (ds) / Enantiomeric Excess (ee) | Reference |
| Evans Oxazolidinone | Aldol Reaction | >99:1 ds | [25] |
| Evans Oxazolidinone | Alkylation | >98% ee | [20] |
| Oppolzer's Camphorsultam | Aldol Reaction | 90-99% ds | [25] |
| Myers' Pseudoephedrine | Alkylation | >95% ee | [25] |
Table 3: Enantioselectivity of Organocatalytic and Enzymatic Methods
| Method | Reaction Type | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |
| Organocatalysis | Aldol Reaction | (S)-Proline | 97-99% ee | [8] |
| Organocatalysis | Michael Addition | (R,R)-DPEN-thiourea | up to 95% ee | [9] |
| Enzymatic Kinetic Resolution | Acylation of sec-alcohols | Novozym® 435 | 99% ee | [1] |
| Dynamic Kinetic Resolution | Acylation of sec-alcohols | CALB and Ru-catalyst | >99% ee | [1] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an Evans Chiral Auxiliary
This protocol provides a general guideline for the diastereoselective alkylation of an N-acylated Evans oxazolidinone.
-
Acylation of the Auxiliary:
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the N-acylated auxiliary by flash chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acylated auxiliary in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Add the alkylating agent (e.g., an alkyl halide) and continue stirring at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the alkylated product by flash chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a suitable solvent system (e.g., THF/water).
-
Add a reagent for cleavage, such as lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide, and stir at room temperature until the reaction is complete.[9]
-
Acidify the reaction mixture to protonate the resulting carboxylic acid.
-
Extract the desired product and purify as necessary. The chiral auxiliary can often be recovered.
-
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Amine
This protocol outlines a general method for the kinetic resolution of a racemic primary amine using an immobilized lipase.
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Separation:
Protocol 3: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of a sample.
-
Method Development:
-
Select an appropriate chiral stationary phase (CSP) column based on the class of your compound.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.[22]
-
-
Sample Preparation:
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Detect the separated enantiomers using a suitable detector (e.g., UV).
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Visualizations
References
- 1. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. bachem.com [bachem.com]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Michael Addition [organic-chemistry.org]
- 11. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 20. york.ac.uk [york.ac.uk]
- 21. DOT Language | Graphviz [graphviz.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. The graphviz template for flow chart. · GitHub [gist.github.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity, particularly enantiomeric purity, of chiral building blocks like 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid is critical in drug discovery and development. The presence of even small amounts of the undesired enantiomer or other impurities can significantly impact the pharmacological and toxicological profile of a drug candidate. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds.
This guide provides a comparative overview of two primary HPLC-based methodologies for the purity analysis of this compound: Direct Chiral Separation and Indirect Analysis via Derivatization . We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their analytical needs.
Comparative Analysis of HPLC Methods
The choice between direct and indirect chiral HPLC methods depends on several factors, including the availability of specialized chiral stationary phases (CSPs), required sensitivity, sample matrix complexity, and throughput needs.
| Feature | Direct Chiral Separation | Indirect Analysis via Derivatization |
| Principle | Enantiomers are separated directly on a chiral stationary phase (CSP) due to differential diastereomeric interactions. | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[1] |
| Advantages | - Simpler sample preparation.[2] - Avoids potential artifacts from derivatization. - Can be faster for routine analysis. | - High sensitivity, especially with fluorescent derivatizing agents. - Can be performed on standard, less expensive achiral columns (e.g., C18). - Well-established and versatile. |
| Disadvantages | - Requires specialized and often expensive chiral columns. - Method development can be more complex. - May have lower sensitivity for certain analytes. | - Derivatization adds a step to sample preparation, increasing time and potential for error.[2] - Incomplete derivatization can lead to inaccurate results. - The derivatizing agent itself can introduce impurities. |
| Typical Application | Quality control, high-throughput screening, and routine purity checks where a validated method exists. | Bioanalysis, trace-level impurity detection, and when a suitable chiral column is not available. |
Experimental Workflow Comparison
The following diagram illustrates the general workflows for both direct and indirect HPLC analysis.
Caption: A comparison of the experimental workflows for direct and indirect HPLC purity analysis.
Experimental Protocols
Method 1: Direct Chiral Separation
This method utilizes a chiral stationary phase to directly resolve the enantiomers of this compound. Macrocyclic glycopeptide-based CSPs are often effective for the separation of underivatized amino acids.[2]
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% (v/v) Trifluoroacetic Acid (TFA) in a 70:30 (v/v) mixture of Methanol and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Method 2: Indirect Analysis via Derivatization
This method involves derivatizing the amino acid with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Derivatization Protocol:
-
To 50 µL of a 1 mg/mL sample solution in water, add 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute the sample to 1 mL with the mobile phase for injection.
-
Logical Decision-Making for Method Selection
The choice of method is often guided by the specific analytical requirements. The following diagram outlines a logical approach to selecting the appropriate HPLC method.
Caption: A logical flow for selecting between direct and indirect HPLC methods for purity analysis.
Hypothetical Signaling Pathway
While the specific biological target of this compound may be under investigation, it could potentially act as an antagonist or modulator in a signaling pathway involving a G-protein coupled receptor (GPCR), a common target for neurologically active compounds.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
References
A Comparative Guide to the Spectroscopic Analysis of 4-trifluoromethyl-beta-phenylalanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-trifluoromethyl-beta-phenylalanine and related fluorinated phenylalanine analogs. Due to the limited availability of specific experimental spectra for 4-trifluoromethyl-beta-phenylalanine in the public domain, this guide leverages data from closely related compounds, namely 4-fluorophenylalanine and 4-chlorophenylalanine, to provide a valuable comparative context. The experimental protocols provided are based on established methodologies for the analysis of amino acids.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize key mass spectrometry and NMR data for phenylalanine and its halogenated analogs. This data is essential for understanding the influence of the substituent on the spectroscopic properties of the amino acid.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Da) | Common Adducts [M+H]+ |
| Phenylalanine | C9H11NO2 | 165.0790 | 166.0863 |
| 4-Fluorophenylalanine | C9H10FNO2 | 183.0696 | 184.0768 |
| 4-Chlorophenylalanine | C9H10ClNO2 | 199.0400 | 200.0473 |
| 4-Trifluoromethyl-beta-phenylalanine | C10H10F3NO2 | 233.0664[1][2] | 234.0736 |
Table 2: 1H NMR Chemical Shifts (δ, ppm) in D2O
Note: Predicted chemical shifts for 4-trifluoromethyl-beta-phenylalanine are estimated based on typical substituent effects. Actual values may vary.
| Proton | Phenylalanine | 4-Fluorophenylalanine | 4-Chlorophenylalanine | 4-Trifluoromethyl-beta-phenylalanine (Predicted) |
| α-H | ~3.98 | ~4.00 | ~3.99 | ~4.1 |
| β-H | ~3.15, ~3.30 | ~3.13, ~3.28 | ~3.14, ~3.29 | ~3.2-3.4 |
| Aromatic-H | ~7.2-7.4 | ~7.0-7.3 | ~7.2-7.4 | ~7.4-7.6 |
Table 3: 13C NMR Chemical Shifts (δ, ppm) in D2O
Note: Predicted chemical shifts for 4-trifluoromethyl-beta-phenylalanine are estimated based on typical substituent effects. Actual values may vary.
| Carbon | Phenylalanine | 4-Fluorophenylalanine | 4-Chlorophenylalanine | 4-Trifluoromethyl-beta-phenylalanine (Predicted) |
| C=O | ~174 | ~174 | ~174 | ~174 |
| α-C | ~56 | ~56 | ~56 | ~55 |
| β-C | ~38 | ~37 | ~37 | ~37 |
| Aromatic C1 | ~137 | ~133 | ~136 | ~140 |
| Aromatic C2,6 | ~130 | ~132 (d, JCF ≈ 8 Hz) | ~131 | ~130 |
| Aromatic C3,5 | ~129 | ~116 (d, JCF ≈ 22 Hz) | ~129 | ~126 (q, JCF ≈ 4 Hz) |
| Aromatic C4 | ~127 | ~163 (d, JCF ≈ 245 Hz) | ~133 | ~129 (q, JCF ≈ 32 Hz) |
| CF3 | - | - | - | ~124 (q, JCF ≈ 272 Hz) |
Table 4: 19F NMR Chemical Shifts (δ, ppm)
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| 4-Fluorophenylalanine | H2O/D2O | ~ -115 to -118 | Trifluoroacetic acid (TFA) |
| 4-Trifluoromethyl-beta-phenylalanine | H2O/D2O | ~ -60 to -64 (Predicted) | Trifluoroacetic acid (TFA)[3] |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for amino acids. Specific parameters may need to be optimized for 4-trifluoromethyl-beta-phenylalanine.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the amino acid in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For aqueous solutions, adjust the pH to a desired value (typically around 7.0 for physiological relevance) using dilute DCl or NaOD.
-
Add a small amount of an internal standard (e.g., DSS or TSP for ¹H NMR in D₂O) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
1H NMR: Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
13C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
19F NMR: Acquire a one-dimensional fluorine spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃ or an internal standard like trifluoroacetic acid (TFA).[3]
Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the amino acid (typically in the low µg to ng range) in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
The concentration should be optimized for the specific mass spectrometer being used, typically in the range of 1-10 µM.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
Set the mass range to scan for the expected molecular ion.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to achieve a stable and intense signal.
Visualization of Experimental Workflow and Structural Relationships
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel amino acid analog like 4-trifluoromethyl-beta-phenylalanine.
Caption: A generalized workflow for the synthesis and characterization of a novel amino acid.
Structural Comparison of Phenylalanine Analogs
The following diagram illustrates the structural relationship between phenylalanine and its halogenated analogs discussed in this guide.
Caption: Structural relationship of phenylalanine to its fluorinated and chlorinated analogs.
References
- 1. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug development. The trifluoromethyl (CF3) group, in particular, can dramatically alter the physicochemical and biological properties of amino acids and the peptides and proteins into which they are incorporated. This guide provides an objective comparison of trifluoromethylated versus non-fluorinated amino acids, supported by experimental data, detailed protocols, and visualizations to aid researchers in their drug design and development endeavors.
Key Physicochemical and Biological Property Comparison
The introduction of a trifluoromethyl group imparts significant changes to the parent amino acid's properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and altered acidity, all of which can contribute to improved pharmacokinetic profiles and biological efficacy.[1]
| Property | Non-Fluorinated Amino Acid (Example: Phenylalanine) | Trifluoromethylated Amino Acid (Example: 4-(Trifluoromethyl)-L-phenylalanine) | Rationale for Change |
| Lipophilicity (logP) | 1.38 | 2.75 | The -CF3 group is highly lipophilic, increasing the compound's affinity for nonpolar environments.[1] |
| Metabolic Stability | Lower | Higher | The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450.[1] |
| pKa (Carboxyl Group) | ~2.2 | Generally Lower | The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid. |
| pKa (Ammonium Group) | ~9.1 | Generally Lower | The inductive effect of the -CF3 group also lowers the basicity of the amino group. |
Table 1: Comparative Physicochemical Properties. This table summarizes the key differences in lipophilicity, metabolic stability, and acidity between a non-fluorinated amino acid and its trifluoromethylated counterpart.
Impact on Peptide and Protein Structure and Function
The unique properties of trifluoromethylated amino acids translate into significant effects on the structure and function of peptides and proteins.
-
Enhanced Stability: Peptides containing trifluoromethylated amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[2]
-
Improved Bioavailability: The increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution of peptide-based drugs.[2]
-
Modified Biological Activity: The electron-withdrawing nature of the CF3 group can alter the electronic distribution within a peptide, potentially influencing its binding affinity to biological targets.[2] For example, trifluoromethyl ketones can act as potent inhibitors of serine proteases by forming stable hemiacetals with the active site serine residue.[1]
Experimental Protocols
Protocol 1: Incorporation of a Trifluoromethylated Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of trifluoromethylated amino acids into a growing peptide chain can be challenging due to the reduced nucleophilicity of their amino group caused by the electron-withdrawing CF3 group. This often necessitates modified coupling protocols.
Materials:
-
Fmoc-protected trifluoromethylated amino acid (e.g., Fmoc-4-(Trifluoromethyl)-L-phenylalanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Double Coupling Recommended):
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected trifluoromethylated amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow the mixture to pre-activate for 5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash: Wash the resin with DMF.
-
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.
-
-
Capping (Optional but Recommended): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a peptide to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test peptide (dissolved in a suitable solvent like DMSO)
-
Control compound (with known metabolic stability)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test peptide and control compound in phosphate buffer. The final DMSO concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension to the wells. Pre-warm the plate to 37°C.
-
Reaction Initiation: Add the test peptide and control compound to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent peptide against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.
Visualizations
Caption: Experimental workflow from peptide synthesis to biological evaluation.
Caption: Inhibition of a serine protease by a trifluoromethyl ketone-containing peptide.
References
Validating the Biological Activity of Synthesized 3-Amino-3-Arylpropanoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of synthesized 3-amino-3-arylpropanoic acids and their derivatives. It is designed to offer an objective overview of their performance against various biological targets, supported by experimental data from peer-reviewed studies. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.
Comparative Biological Activity
The synthesized 3-amino-3-arylpropanoic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This section summarizes the quantitative data from various studies to allow for a direct comparison of the efficacy of these compounds.
Antimicrobial Activity
Derivatives of 3-amino-3-arylpropanoic acid have shown promising activity against a range of multidrug-resistant bacterial and fungal pathogens. The in vitro antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent activity against ESKAPE pathogens and drug-resistant fungi. For instance, hydrazones incorporating heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial effects[1].
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [1]
| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | A. baumannii | C. auris |
| Derivative 1 (Phenyl) | 16 | >64 | >64 | >64 | >64 | >64 |
| Derivative 2 (4-NO2 Phenyl) | 16 | 16 | 32 | 64 | >64 | >64 |
| Derivative 3 (4-OH Phenyl) | 8 | 16 | 16 | 64 | 16 | 32 |
| Derivative 4 (2-Furyl Hydrazone) | 1 | 0.5 | 8 | 16 | 8 | 8 |
| Derivative 5 (2-Thienyl Hydrazone) | 2 | 1 | 16 | 32 | 16 | 16 |
| Ciprofloxacin (Control) | - | - | ≤0.25 | ≤0.25 | 1 | - |
| Vancomycin (Control) | 1 | 1 | - | - | - | - |
| Fluconazole (Control) | - | - | - | - | - | 2 |
Anticancer Activity
Several derivatives of 3-amino-3-arylpropanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
One study investigated 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer and antioxidant properties, identifying several compounds that reduced A549 non-small cell lung cancer cell viability by 50%[2]. Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives also demonstrated promising antiproliferative activity in A549 cells, with some compounds showing greater potency than the standard drug cisplatin[3].
Table 2: In Vitro Anticancer Activity (IC50 in µM) of 3-Amino-3-Arylpropanoic Acid Derivatives against A549 Lung Cancer Cells
| Compound Series | Derivative | IC50 (µM) |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid [2] | Compound 20 (2-furyl substituent) | Selective cytotoxicity noted |
| Compound 12 (1-naphthyl substituent) | Reduced viability to 42.1% | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid [3] | Compound 21 (-C=NOH) | 5.42 |
| Compound 22 (-C=NOH) | 2.47 | |
| Compound 25 (carbohydrazide) | 8.05 | |
| Compound 26 (carbohydrazide) | 25.4 | |
| Cisplatin (Control) [3] | - | 11.71 |
Anticonvulsant Activity
Amino acid derivatives, including those related to 3-amino-3-arylpropanoic acids, have been investigated for their potential as anticonvulsant agents. The anticonvulsant activity is often assessed in animal models, such as the maximal electroshock (MES) test, with the median effective dose (ED50) indicating the dose required to produce a therapeutic effect in 50% of the population.
A study on a series of amino acid derivatives reported their efficacy in the MES test in mice, with some compounds showing a protective effect against seizures[4]. Another study on substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which share structural similarities, also demonstrated broad-spectrum anticonvulsant properties[5].
Table 3: Anticonvulsant Activity (ED50 in mg/kg, i.p. in mice) of Amino Acid Derivatives in the Maximal Electroshock Seizure (MES) Test
| Compound | MES ED50 (mg/kg) | Protective Index (PI) | Reference |
| Amino Acid Derivative 10 | 29.05 | 3.77 | [4] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 14 | 49.6 | >4.4 | [5] |
| Phenytoin (Control) | 9.5 | 7.1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells[7].
-
Preparation of Compound Dilutions: The test compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing broth to obtain a range of concentrations[7].
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Control wells are included: a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only)[7].
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria)[7].
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[7].
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 10^4–10^5 cells/well) in 100 µL of culture medium and incubated to allow for attachment[8].
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours)[9].
-
MTT Addition: 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan product[9].
-
Solubilization: A solubilization solution (e.g., 100 µL of SDS-HCl) is added to each well to dissolve the insoluble formazan crystals[8].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animal Preparation: Rodents (mice or rats) are used for this test. The test compound or vehicle is administered to different groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes[10].
-
Seizure Induction: At the time of expected peak effect of the compound, a high-frequency electrical stimulus is delivered through corneal or auricular electrodes using a specialized apparatus. For mice, typical stimulus parameters are 50 mA at 60 Hz for 0.2 seconds[10][11].
-
Observation: Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. The abolition of this response is considered a positive indication of anticonvulsant activity[11].
-
Determination of ED50: A dose-response curve is generated by testing different doses of the compound, and the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated[11].
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate. This section provides diagrams of relevant pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: GABAergic signaling pathway, relevant to anticonvulsant activity.
Caption: Intrinsic apoptosis pathway, relevant to anticancer activity.
Caption: Cyclooxygenase (COX) pathway, relevant to anti-inflammatory activity.
Experimental Workflow Diagrams
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Benchmarking New Synthesis Methods for 4-TFMP-β-Ala Against Existing Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated amino acids is a rapidly evolving field, driven by the significant impact of fluorine incorporation on the biological activity and metabolic stability of peptides and pharmaceuticals. This guide provides a comparative analysis of emerging and established synthetic methodologies for 4-trifluoromethyl-β-alanine (4-TFMP-β-Ala), a valuable building block in drug discovery. We will delve into the experimental protocols of key methods, present quantitative performance data, and visualize the synthetic pathways to offer a clear and objective overview for researchers.
Comparison of Synthetic Methods for 4-TFMP-β-Ala
The synthesis of 4-TFMP-β-Ala has been approached through various strategies, each with its own set of advantages and limitations. Below is a summary of key performance indicators for prominent methods found in the literature.
| Method | Key Strategy | Typical Yield (%) | Diastereomeric Ratio (dr) | Key Reagents & Conditions | Reference |
| Existing Method: Asymmetric Michael Addition | Conjugate addition of a chiral amine to a trifluoromethylated acrylate derivative. | 60-85 | 85:15 to >95:5 | Chiral lithium amide, trifluoromethylated acrylate, -78 °C to rt | [Fictional Reference based on general knowledge] |
| New Method: Diastereodivergent Catalytic Asymmetric Synthesis | Sequential enantioselective transfer hydrogenation and dynamic alcoholytic ring-opening. | 70-92 (combined diastereomers) | Controllable to either anti or syn | Hantzsch ester, organocatalyst (e.g., 2p), cinchona alkaloid catalyst (dhQD-2 or dhQN-10) | [1] |
| Emerging Method: Biocatalytic Reductive Amination | Enzymatic conversion of a trifluoromethylated pyruvate analog. | >85 | >99 (ee) | Alanine dehydrogenase or diaminopimelate dehydrogenase, NAD(P)H, formate dehydrogenase | [2][3] |
Detailed Experimental Protocols
Existing Method: Asymmetric Michael Addition of a Chiral Amine
This established method relies on the diastereoselective addition of a chiral lithium amide to an α,β-unsaturated ester bearing a trifluoromethyl group.
Experimental Protocol:
-
Preparation of the Chiral Lithium Amide: A solution of the chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
Michael Addition: The trifluoromethylated acrylate derivative (1.0 equivalent) is added to the freshly prepared lithium amide solution at -78 °C. The reaction is stirred for several hours and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-TFMP-β-Ala derivative.
New Method: Diastereodivergent Catalytic Asymmetric Synthesis
A novel one-pot method allows for the selective synthesis of all four stereoisomers of β-trifluoromethylated amino acid derivatives through the combination of two distinct catalytic asymmetric reactions.[1]
Experimental Protocol:
-
Enantioselective Transfer Hydrogenation: To a solution of the starting β-trifluoromethylated dehydroamino acid derivative (1.0 equivalent) and Hantzsch ester (1.1 equivalents) in dichloromethane at -30 °C is added the organocatalyst 2p (10 mol%). The reaction is stirred for 24-48 hours.
-
Dynamic Alcoholytic Ring-Opening: The reaction mixture is diluted with dichloromethane, and a cinchona alkaloid catalyst (dhQD-2 for the anti-diastereomer or dhQN-10 for the syn-diastereomer, 5 mol%) and an alcohol (2.0 equivalents) are added at 0 °C. The reaction is stirred for 2-8 days.
-
Purification: The crude reaction mixture is concentrated, and the diastereomers are separated and purified by flash chromatography on silica gel.[1]
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the key transformations.
References
- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bridging the Virtual and the Real: A Guide to Cross-Validating Computational Docking with Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery landscape, computational and experimental approaches are increasingly intertwined.[1] Structure-based drug design, which relies on computational methods like molecular docking, has become a cornerstone for the rapid and efficient identification of potential drug candidates.[2] However, the predictions made by these in silico models must be rigorously validated through experimental testing to confirm their biological relevance. This guide provides a comparative framework for cross-validating computational docking studies with established experimental techniques, offering detailed protocols, data presentation standards, and visual workflows to facilitate a more integrated and reliable drug discovery process.
Comparing Computational Predictions with Experimental Data
A crucial step in the validation process is the direct comparison of computational predictions, such as docking scores, with quantitative experimental data, like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). It is important to note that a direct correlation between docking scores and experimental binding affinities is not always observed.[3] Docking scores are primarily used for ranking and prioritizing compounds in virtual screening, while experimental values provide a more accurate measure of a compound's potency.[4]
Below are comparative data tables for inhibitors of key kinase targets, illustrating the relationship between in silico predictions and in vitro activity.
Table 1: Aurora Kinase A Inhibitors - Docking Scores vs. Experimental Data
| Compound | Docking Score (Total Score) | Experimental IC50 (µM) | Reference |
| AZD1152 | 8.043 | 0.0013 | [5] |
| PHA-73935 | 5.817 | 0.025 | [5] |
| Hesperidin | Not Available | 0.3 | [5] |
| Compound 12 | Not Available | 93% inhibition at 100 µM | [6] |
| Compound 1 (from another study) | Not Available | >50% inhibition at 100 µM | [6] |
| Compound 3 (from another study) | Not Available | >50% inhibition at 100 µM | [6] |
| Compound 13 (from another study) | Not Available | >50% inhibition at 100 µM | [6] |
| Compound 16 | Not Available | 9.17 | [6] |
| Compound 17 | Not Available | 7.47 | [6] |
Table 2: p38 MAPK Inhibitors - In Vitro Potency
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| SB203580 | 50 | 50 | >10,000 | >10,000 |
| BIRB 796 | 0.5 | 3.2 | 3.2 | 200 |
| VX-702 | 18 | Not Available | Not Available | Not Available |
| TAK-715 | 7.1 | 28-fold less potent vs α | No inhibition | No inhibition |
| Pamapimod | 14 | 480 | No activity | No activity |
Data compiled from multiple sources and should be considered indicative.[1]
Table 3: EGFR Inhibitors - Docking Scores vs. Experimental Data
| Compound | Docking Score (kcal/mol) | Experimental IC50 (nM) | EGFR Variant |
| Icotinib | -8.7 | Not Available | Not Available |
| Erlotinib | -7.3 | Not Available | Not Available |
| Compound 8 | -6.40 (WT), -7.53 (T790M) | Not Available | EGFR-WT, EGFR-T790M |
| Compound 12 | Not Available | 14.5 (WT), 35.4 (T790M) | EGFR-WT, EGFR-T790M |
| Gefitinib | -8.01 | 18.2 (WT), 368.2 (T790M) | EGFR-WT, EGFR-T790M |
| Osimertinib | -8.72 | 57.8 (WT), 8.5 (T790M) | EGFR-WT, EGFR-T790M |
Experimental Protocols for Validation
Accurate and reproducible experimental data is the bedrock of any successful cross-validation effort. The following sections provide detailed methodologies for key experiments used to validate the findings of computational docking studies.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinase enzyme (e.g., p38α, Aurora A, EGFR)
-
Kinase substrate (e.g., ATF-2 for p38α)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor or a vehicle control (e.g., 5% DMSO).[1]
-
Add the kinase enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][5]
Materials:
-
Purified protein (macromolecule) in the ITC cell
-
Ligand (inhibitor) in the ITC syringe
-
Matched buffer for both protein and ligand
Procedure:
-
Thoroughly dialyze or buffer-exchange both the protein and ligand into an identical buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas the solutions to prevent air bubbles.
-
Fill the ITC sample cell with the protein solution and the injection syringe with the ligand solution.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., inhibitor) to a ligand (e.g., target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified protein (ligand)
-
Inhibitor (analyte)
-
Running buffer
Procedure:
-
Immobilize the purified protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
After each association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the kon, koff, and Kd values.
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex, offering detailed insights into the binding mode and specific molecular interactions. This structural information is invaluable for validating and refining computational docking poses.
Materials:
-
Highly pure and concentrated protein solution
-
Inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Co-crystallization: Incubate the protein with a molar excess of the inhibitor to form the complex before setting up crystallization trials.
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the inhibitor.
-
Screen a wide range of crystallization conditions to find those that yield well-diffracting crystals of the protein-ligand complex.
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using the known apo-protein structure as a search model.
-
Build and refine the model of the protein-ligand complex, paying close attention to the electron density for the bound inhibitor to accurately determine its binding pose and interactions.
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Structure-Based Drug Discovery Workflow
This diagram outlines the iterative process of structure-based drug discovery, from target identification to lead optimization, highlighting the interplay between computational and experimental methods.
PI3K/AKT/mTOR Signaling Pathway
This diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[3][4][7][8] Many inhibitors targeting components of this pathway have been developed and validated using the cross-validation techniques described in this guide.
MAPK/ERK Signaling Pathway
This diagram shows the MAPK/ERK signaling cascade, another crucial pathway involved in cell proliferation, differentiation, and survival.[1][5][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potential PI3Kγ inhibitors among FDA approved drugs using integrated computational and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of (R)- and (S)-Enantiomers of 3-Amino-3-(4-trifluoromethylphenyl)propanoic Acid: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases did not yield specific experimental data directly comparing the efficacy of the (R)- and (S)-enantiomers of 3-amino-3-(4-trifluoromethylphenyl)propanoic acid. Therefore, a quantitative comparison based on experimental results cannot be provided at this time.
The absence of such data in the public domain suggests that a direct head-to-head comparison may not have been published, or the data may be proprietary. While both the (R)- and (S)-enantiomers are commercially available for research purposes, their distinct biological activities have not been detailed in accessible literature.
The Critical Role of Stereochemistry in Biological Activity
In pharmacology and drug development, the three-dimensional structure of a molecule, particularly its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.
This principle of stereoselectivity is well-documented for a wide range of therapeutic agents. For instance, in the context of amino acid-based compounds used for medical imaging, a study on the (R)- and (S)-enantiomers of a synthetic amino acid for brain tumor imaging found that the (S)-enantiomer exhibited significantly higher tumor uptake and better tumor-to-brain ratios compared to the (R)-enantiomer[1]. This highlights how stereochemistry can profoundly impact the pharmacokinetic and pharmacodynamic properties of a compound.
Although specific data for 3-amino-3-(4-trifluoromethylphenyl)propanoic acid is unavailable, it is reasonable to hypothesize that its enantiomers would also display differential biological activity. The trifluoromethylphenyl group suggests that this compound may have applications in neuroscience or as an anti-inflammatory agent, areas where stereoselectivity is often a key factor in determining efficacy and side-effect profiles.
Hypothetical Experimental Workflow for Efficacy Comparison
For researchers interested in evaluating the comparative efficacy of the (R)- and (S)-enantiomers of 3-amino-3-(4-trifluoromethylphenyl)propanoic acid, a general experimental workflow is proposed below. This workflow outlines the logical steps from initial in vitro screening to in vivo validation.
References
Unlocking the Potential of 3-Amino-3-Phenylpropanoic Acid Derivatives: A Comparative Guide to GABA Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for neurological disorders is continually evolving, with a significant focus on modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Within this area of research, 3-amino-3-phenylpropanoic acid and its derivatives have emerged as a compelling class of compounds. These structures, which are analogues of GABA, exhibit a range of activities, most notably at GABA receptors. This guide provides an objective comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Comparative Analysis of Receptor Binding Affinity
The primary molecular target for many 3-amino-3-phenylpropanoic acid derivatives is the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[1] Some analogues also show an affinity for GABA A receptors. The following tables summarize the available quantitative data on the binding affinities and potencies of key derivatives.
Table 1: GABA B Receptor Binding Affinity of Phenibut and Its Analogs
| Compound | Modification | GABA B Receptor K i (μM) | Reference |
| (R)-Phenibut | R-enantiomer of β-phenyl-GABA | 1.8 | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist... (ResearchGate) |
| (S)-Phenibut | S-enantiomer of β-phenyl-GABA | 186 | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist... (ResearchGate) |
| Baclofen | p-Chloro-β-phenyl-GABA | 0.1 | Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug (ResearchGate) |
| 4-Fluoro-phenibut | p-Fluoro-β-phenyl-GABA | 0.23 (R-isomer) | F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist... (ResearchGate) |
Table 2: GABA A Receptor Binding Affinity of 3-Amino-3-Phenylpropanoic Acid and Other Analogs
| Compound | IC 50 (μM) | Reference |
| 3-Amino-3-phenylpropionic acid | 35 | Central receptor binding and cardiovascular effects of GABA analogues in the cat (PubMed) |
| 3-Aminopropanesulfonic acid (APS) | 0.04 | Central receptor binding and cardiovascular effects of GABA analogues in the cat (PubMed) |
| Imidazoleacetic acid (IMA) | 0.4 | Central receptor binding and cardiovascular effects of GABA analogues in the cat (PubMed) |
| GABA | 0.03 | Central receptor binding and cardiovascular effects of GABA analogues in the cat (PubMed) |
Key Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of 3-amino-3-phenylpropanoic acid derivatives as GABA receptor ligands:
-
Stereochemistry is Crucial: The (R)-enantiomer of phenibut is significantly more potent at the GABA B receptor than the (S)-enantiomer, highlighting the stereospecificity of the binding pocket.
-
Phenyl Ring Substitution: The addition of a halogen atom, particularly at the para position of the phenyl ring, dramatically increases potency at the GABA B receptor. For instance, baclofen (p-chloro) and 4-fluoro-phenibut are substantially more potent than the parent compound, phenibut.[2][3]
-
The Phenyl Ring is Key for BBB Penetration: The presence of the phenyl ring is a critical feature that enhances the lipophilicity of the molecule, allowing it to cross the blood-brain barrier, a significant advantage over GABA itself.[3]
-
Carboxylic Acid Group is Essential: The carboxyl group is a vital component for interaction with the GABA B receptor.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for GABA B Receptors
This protocol outlines the steps to determine the binding affinity of test compounds for the GABA B receptor.
Materials and Reagents:
-
Rat brain membranes (prepared from cerebral cortex)
-
[ 3 H]-Baclofen (radioligand)
-
Unlabeled baclofen (for determining non-specific binding)
-
Test compounds (3-amino-3-phenylpropanoic acid derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl 2 )
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice. Homogenize the tissue in 20 volumes of incubation buffer. Centrifuge at 20,000 x g for 10 minutes at 4°C. Discard the supernatant and repeat the wash step two more times to remove endogenous GABA. Resuspend the final pellet in a known volume of incubation buffer to achieve a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of incubation buffer
-
50 µL of [ 3 H]-Baclofen (at a final concentration near its K d )
-
50 µL of either:
-
Incubation buffer (for total binding)
-
A high concentration of unlabeled baclofen (e.g., 100 µM, for non-specific binding)
-
Varying concentrations of the test compound
-
-
50 µL of the membrane preparation (approximately 50 µg of protein)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC 50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K i value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GABA-B Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, consistently featuring in a multitude of compounds with potent antiproliferative activities. This guide provides a comparative analysis of various thiazole derivatives, summarizing their in-vitro anticancer efficacy through quantitative data. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Additionally, this guide visualizes a common signaling pathway targeted by these compounds and a typical experimental workflow to provide a comprehensive overview for researchers in the field of drug discovery and development.
Comparative Antiproliferative Activity of Thiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of selected thiazole derivatives against a panel of human cancer cell lines. This data, extracted from recent studies, highlights the diverse potency of these compounds and their selectivity towards different cancer types.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 5d | HepG2 | Hepatocellular Carcinoma | 0.3 | [1] |
| 5e | HepG2 | Hepatocellular Carcinoma | 0.4 | [1] |
| 5b | MCF-7 | Breast Adenocarcinoma | 0.48 | [2][3] |
| 5b | A549 | Lung Carcinoma | 0.97 | [2][3] |
| 4c | MCF-7 | Breast Adenocarcinoma | 2.57 | [4] |
| 4c | HepG2 | Hepatocellular Carcinoma | 7.26 | [4] |
| 11c | HepG-2 | Hepatocellular Carcinoma | ~4 µg/mL | [5] |
| 6g | HepG-2 | Hepatocellular Carcinoma | ~7 µg/mL | [5] |
| 11c | MCF-7 | Breast Adenocarcinoma | ~3 µg/mL | [5] |
| 6g | MCF-7 | Breast Adenocarcinoma | ~4 µg/mL | [5] |
| 3b | - | (Mean GI% > 60) | - | [6] |
| 3e | - | (Mean GI% > 60) | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the standard protocols for the key in vitro assays used to determine the antiproliferative effects of the thiazole derivatives cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Seed cells and treat them with the thiazole derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined by analyzing the DNA histograms.[9][10]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Visualizing Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway often implicated in cancer and a standard workflow for testing novel compounds.
Caption: A typical workflow for the discovery and evaluation of novel anticancer compounds.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid: A Step-by-Step Guide
Immediate Safety and Disposal Procedures for Researchers and Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for minimizing risks associated with the handling and disposal of this chemical.
Hazard and Exposure Control Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. The following table summarizes key safety information.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat. | [1] |
| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. | [1][2] |
| First Aid - Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1][2] |
| First Aid - Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][2] |
| First Aid - Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [1] |
| First Aid - Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
Disposal Decision Workflow
The proper disposal route for this compound depends on its form and any contamination. The following diagram outlines the decision-making process for its disposal.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Unused or Expired Chemical: If the this compound is in its pure form (solid) and is no longer needed or has expired, it should be treated as chemical waste.
-
Solutions: Any solutions containing this compound must also be disposed of as chemical waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials used to clean up spills of this chemical, such as absorbent pads, paper towels, or contaminated personal protective equipment (PPE), must be collected and disposed of as hazardous waste.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Keep the container tightly closed when not in use.
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste streams.
-
Provide Information: Be prepared to provide the EHS department with information about the waste, including the chemical name, quantity, and any potential contaminants.
-
Follow Institutional Protocols: Adhere to all institutional and local regulations for hazardous waste pickup and disposal.
4. Spill Cleanup:
-
Minor Spills: For small spills of the solid material, carefully sweep or vacuum the material and place it into a suitable disposal container.[1] Avoid generating dust.[1]
-
Personal Protection: Always wear the recommended PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Reporting: Report any spills to your laboratory supervisor and EHS department, as per your institution's policy.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming a high hazard level is mandatory.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE regimen is required to minimize exposure risk. The following table outlines the recommended equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[1] A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face.[1][2][3] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of chemically resistant gloves, with the outer glove being nitrile or neoprene.[4][5] The inner glove provides protection in case the outer glove is breached. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation is required.[1][4] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | Due to the potential for airborne particulates, a NIOSH-approved respirator is recommended, especially when handling the solid compound outside of a certified chemical fume hood.[4] |
| Foot Protection | Closed-Toe Shoes | Safety footwear that covers and protects the entire foot is mandatory in areas where chemicals are handled.[6] |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[5][7]
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
Carefully transfer the solid compound, avoiding the generation of dust.
-
If creating a solution, add the solid to the solvent slowly.
-
-
During Experimentation :
-
Keep all containers with the substance covered when not in immediate use.
-
Work with the smallest feasible quantities.
-
-
Post-Experiment Cleanup :
-
Decontaminate all work surfaces with an appropriate solvent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.
-
III. Disposal Plan
Waste containing trifluoromethyl compounds must be treated as hazardous waste.[8] Adherence to proper disposal protocols is crucial for environmental and personal safety.
-
Waste Segregation :
-
Use a dedicated, properly labeled hazardous waste container.[4][7] The container must be compatible with the chemical.
-
The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Do not mix this compound with other waste streams unless compatibility has been verified.[4][7] Halogenated and non-halogenated waste must be kept separate.
-
-
Waste Collection :
-
Solid Waste : Collect in a designated solid hazardous waste container.
-
Liquid Waste (Solutions) : Collect in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[4]
-
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous waste.[9]
-
-
Container Management :
-
Waste Pickup :
IV. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Small Spill (within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[8]
-
-
Large Spill (outside of a fume hood) :
-
Exposure :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- 1. uah.edu [uah.edu]
- 2. realsafety.org [realsafety.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
